Product packaging for Ledaborbactam Etzadroxil(Cat. No.:CAS No. 1842399-68-1)

Ledaborbactam Etzadroxil

Cat. No.: B3324390
CAS No.: 1842399-68-1
M. Wt: 391.2 g/mol
InChI Key: SDTLIXWDRBWASV-HNNXBMFYSA-N
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Description

LEDABORBACTAM ETZADROXIL is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26BNO7 B3324390 Ledaborbactam Etzadroxil CAS No. 1842399-68-1

Properties

IUPAC Name

2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTLIXWDRBWASV-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842399-68-1
Record name VNRX-7145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ledaborbactam Etzadroxil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Development and Initial Characterization of Ledaborbactam Etzadroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by multidrug-resistant (MDR) Enterobacterales.[2][3][4] Due to widespread resistance, particularly the production of β-lactamase enzymes, effective oral therapeutic options for infections like complicated urinary tract infections (cUTIs) are limited.[3] The combination of ceftibuten and this compound aims to provide a carbapenem-sparing oral treatment option for these challenging infections.[5]

Mechanism of Action

This compound is designed to restore the antibacterial activity of ceftibuten against otherwise resistant bacteria. Following oral administration, the prodrug, this compound, undergoes rapid and extensive conversion to its active form, ledaborbactam.[2][6] Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine β-lactamases.[2][7] These enzyme classes include extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and critical serine carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic antibacterial activity.[2]

Mechanism_of_Action cluster_Host Host (Oral Administration) cluster_Bacterium Bacterial Periplasm LED_E This compound (Prodrug) LED Ledaborbactam (Active Inhibitor) LED_E->LED Rapid Conversion (e.g., in Intestinal S9) BL β-Lactamase Enzyme (e.g., ESBL, KPC, AmpC) LED->BL Inhibition Ceftibuten Ceftibuten Ceftibuten->BL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ceftibuten->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound and Ceftibuten

In Vitro Activity

The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a wide array of contemporary clinical isolates of Enterobacterales, including strains with challenging resistance profiles.[2][8] The addition of ledaborbactam (typically at a fixed concentration of 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[4][8][11]

Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

Isolate Phenotype/Genotype Comparator(s) Ceftibuten-Ledaborbactam MIC₅₀/MIC₉₀ (µg/mL) % Susceptible at ≤1 µg/mL Reference(s)
All Enterobacterales (n=406, cUTI study) Ceftibuten 0.12 / 0.5 96.8% [8]
Multidrug-Resistant (MDR) - 0.12 / 0.5 95.9% [8]
ESBL-positive Phenotype - 0.12 / 0.5 95.9% [8]
Amoxicillin-Clavulanate-Resistant - 0.12 / 1 94.0% [8]
Global MDR Isolates (n=3,889) - - / 0.25 89.7% [4]
KPC-positive Isolates - - / 2 85.9% [4]
OXA-48-group-positive Isolates - - / 2 82.9% [4]

| CTX-M-9 Group Isolates | - | - / 0.25 | 96.3% |[4] |

Note: Data compiled from multiple surveillance and clinical studies. MIC values for the combination are reported as ceftibuten concentration with a fixed concentration of ledaborbactam.

Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MIC₉₀ by 128-fold overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over 80% of these highly resistant strains at clinically relevant concentrations.[1][4]

In Vivo Efficacy

Preclinical animal models have been crucial in establishing the in vivo efficacy of orally administered this compound in combination with ceftibuten.

Table 2: Summary of In Vivo Efficacy Data

Animal Model Pathogen Key Finding(s) Reference(s)
Lethal Murine Septicemia KPC-producing K. pneumoniae ED₅₀ of 12.9 mg/kg for orally dosed ceftibuten/ledaborbactam etzadroxil. Ceftibuten alone was ineffective (ED₅₀ >128 mg/kg). [7][12]

| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the presence of humanized ceftibuten exposures, the median ledaborbactam fAUC₀₋₂₄/MIC associated with bacteriostasis was 3.59. |[13][14] |

In a lethal murine septicemia model, the oral combination of this compound and ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae, demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) for ledaborbactam was identified as the PD driver.[11][14] These studies established the exposures required for bacteriostasis against a range of β-lactamase-producing Enterobacterales, supporting the continued clinical development and dose selection for this compound.[13][14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across multiple species.

Pharmacokinetics_Workflow cluster_ADME ADME Pathway Oral Oral Administration of This compound (Prodrug) GI GI Tract Absorption Oral->GI Conversion Extensive First-Pass Metabolism (Cleavage to Ledaborbactam) GI->Conversion Systemic Systemic Circulation (Active Ledaborbactam) Conversion->Systemic Distribution Distribution to Tissues Systemic->Distribution Elimination Renal Excretion (Primary Route) Systemic->Elimination

Caption: Pharmacokinetic Pathway of this compound

Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic parameters.

Table 3: Summary of Pharmacokinetic Parameters of Ledaborbactam

Species Dose (this compound) Oral Bioavailability (F) Plasma Half-Life (t₁/₂) Key Findings Reference(s)
Mouse, Dog, Monkey 5-10 mg/kg 61-82% Species-dependent (e.g., ~11 min in human plasma, longer in dogs/monkeys) Consistent oral bioavailability across species. Rapid cleavage in intestinal S9 fractions. [7]
Healthy Humans (SAD) 100 - 1000 mg (single dose) N/A ~11-12 h (terminal half-life after multiple doses) Dose-proportional increase in Ledaborbactam Cmax and AUC. Rapid absorption (Tmax 1.25-2 h). [1][6]

| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-proportional increase in exposure after multiple doses. |[1][6] |

Following single oral doses in humans, ledaborbactam exposure (AUC and Cmax) increased in a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of this compound being less than 2% of the active ledaborbactam exposures.[6] Co-administration with ceftibuten did not result in any clinically meaningful pharmacokinetic interactions.[1]

Experimental Protocols

A. In Vitro Susceptibility Testing

  • Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Procedure: A standardized bacterial inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at a fixed concentration of 4 µg/mL in combination with ceftibuten.[4][11] The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.

  • Quality Control: Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for quality control.[8]

B. Murine Septicemia (Lethal Infection) Model

  • Animal Model: Immunocompetent mice (e.g., Swiss Webster).

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial suspension, such as KPC-producing K. pneumoniae.

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with the investigational drugs. This compound and ceftibuten are administered orally.

  • Endpoint: The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is calculated using regression analysis.[7][12]

C. Neutropenic Murine Thigh Infection Model

  • Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of a test isolate (e.g., ~10⁶ CFU) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing regimen of ceftibuten is administered, along with escalating doses of ledaborbactam, typically via subcutaneous injection to precisely control exposures.[13][14]

  • Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the bacterial burden (log₁₀ CFU/thigh). The change in bacterial count from 0-hour controls is plotted against the ledaborbactam fAUC₀₋₂₄/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC/MIC value required for bacteriostasis (no change in CFU).[11][13][14]

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, involving the potent inhibition of a broad spectrum of serine β-lactamases, effectively restores the in vitro activity of ceftibuten against highly resistant Enterobacterales.[5][8] This activity translates to significant in vivo efficacy in established murine infection models.[7][13] The favorable pharmacokinetic profile, characterized by high oral bioavailability and efficient conversion to the active inhibitor, supports a viable oral dosing strategy.[1][7] Collectively, these findings underscore the potential of ceftibuten-ledaborbactam etzadroxil as a much-needed oral therapeutic option for treating complicated urinary tract infections caused by MDR pathogens, warranting its continued investigation in late-stage clinical trials.[1][14]

References

Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant (MDR) Enterobacterales represent a significant global health threat, limiting therapeutic options for common infections such as complicated urinary tract infections (cUTIs). Ceftibuten, an oral third-generation cephalosporin, is often rendered ineffective by the production of β-lactamase enzymes. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to restore the activity of ceftibuten.[1][2] This technical guide provides a detailed overview of the spectrum of activity of the ceftibuten-ledaborbactam combination against a broad range of Enterobacterales isolates, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[1][3] It works by covalently and reversibly binding to the active site serine of these enzymes, thereby preventing the hydrolysis of ceftibuten.[1][2] This protective action restores the bactericidal activity of ceftibuten, which targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4] Ledaborbactam itself does not possess antibacterial activity.[1]

cluster_beta_lactamase β-Lactamase Enzyme cluster_bacterial_cell Bacterial Cell Serine_BL Serine β-Lactamase (e.g., ESBL, AmpC, KPC) Ceftibuten Ceftibuten Serine_BL->Ceftibuten Hydrolyzed_Ceftibuten Inactive Ceftibuten PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Required for Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to Ceftibuten->PBP Binds to Ledaborbactam Ledaborbactam Ledaborbactam->Serine_BL

Mechanism of action of ceftibuten-ledaborbactam.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of ceftibuten-ledaborbactam against a wide range of contemporary clinical isolates of Enterobacterales. The addition of ledaborbactam, typically at a fixed concentration of 4 µg/mL, significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten, particularly against resistant phenotypes.[5][6]

Overall Activity

Against a global surveillance collection of Enterobacterales, ceftibuten-ledaborbactam has shown broad activity. For instance, in a study of 406 isolates from a Phase 3 clinical trial in patients with cUTI, 98.8% of isolates were inhibited at a ceftibuten-ledaborbactam concentration of ≤1/4 µg/mL, with an MIC90 of 0.25/4 µg/mL.[7]

Activity Against Resistant Phenotypes

The combination maintains its potency against isolates with various resistance mechanisms. Data from multiple studies are summarized in the tables below.

Organism Subset No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible (at ≤1 µg/mL) Reference
All Enterobacterales3,889≤0.060.2598.3[1]
Multidrug-Resistant (MDR)1,2190.12289.7[1]
Presumptive ESBL-Positive1,0210.120.598.3[2]
Amoxicillin-Clavulanate-Nonsusceptible7390.12188.1[2]
Carbapenem-Nonsusceptible2200.5>3254.1[2]
Organism Subset (from Phase 3 cUTI study) No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) % Inhibited (at ≤1/4 µg/mL) Reference
All Enterobacterales4060.06/40.25/498.8[7]
Multidrug-Resistant (MDR)1550.12/40.5/496.8[7]
ESBL Phenotype1470.12/40.5/495.9[7]
Amoxicillin-Clavulanate Resistant (AMC-R)1330.12/41/494.0[7]
Carbapenem-Resistant (CARB-R)100.25/4>64/470.0[7]
Activity Against Genotypically Characterized Isolates

Ceftibuten-ledaborbactam has demonstrated robust activity against isolates harboring specific β-lactamase genes.

Genotype No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible (at ≤1 µg/mL) Reference
CTX-M-9 Group1350.120.2596.3[2][8]
CTX-M-1 Group3050.120.591.5[2][8]
SHV-Positive1190.25288.2[2][8]
KPC-Positive780.25285.9[2][9]
OXA-48-Group-Positive410.25282.9[2][9]

Experimental Protocols

The in vitro activity data for ceftibuten-ledaborbactam are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Ceftibuten and ledaborbactam analytical powders

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)[6]

Procedure:

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of ceftibuten are prepared in CAMHB. Ledaborbactam is added to each well at a fixed concentration, typically 4 µg/mL.[6]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of ceftibuten (in the presence of fixed-concentration ledaborbactam) that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow Start Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Ceftibuten Add_Ledaborbactam Add Fixed Concentration of Ledaborbactam (4 µg/mL) Serial_Dilution->Add_Ledaborbactam Add_Ledaborbactam->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End MIC Value Read_MIC->End

Workflow for MIC determination by broth microdilution.

Spectrum of Activity Against β-Lactamase Producers

The efficacy of ceftibuten-ledaborbactam is directly linked to the types of β-lactamases produced by the Enterobacterales isolates.

cluster_spectrum Spectrum of Activity Ceftibuten_Ledaborbactam Ceftibuten-Ledaborbactam ESBLs ESBLs (e.g., CTX-M, SHV) Ceftibuten_Ledaborbactam->ESBLs Active AmpC AmpC Ceftibuten_Ledaborbactam->AmpC Active Serine_Carbapenemases Serine Carbapenemases (e.g., KPC, OXA-48) Ceftibuten_Ledaborbactam->Serine_Carbapenemases Generally Active MBLs Metallo-β-Lactamases (e.g., NDM, VIM, IMP) Ceftibuten_Ledaborbactam->MBLs Not Active

Activity against different β-lactamase classes.

Conclusion

Ceftibuten-ledaborbactam demonstrates potent in vitro activity against a broad spectrum of Enterobacterales, including multidrug-resistant isolates and those producing a variety of serine β-lactamases. The addition of ledaborbactam effectively restores the activity of ceftibuten against many clinically important resistant pathogens. These data support the continued development of ceftibuten-ledaborbactam as a promising oral therapeutic option for the treatment of infections caused by resistant Enterobacterales, particularly complicated urinary tract infections.[7] Further clinical studies are essential to fully elucidate its role in the clinical setting.

References

Metabolic Conversion of Ledaborbactam Etzadroxil to Active Ledaborbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor.[1][2] Ledaborbactam is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by drug-resistant Enterobacterales that produce serine β-lactamases.[1][3] The combination of ceftibuten and ledaborbactam has demonstrated potent in vitro activity against a wide range of these resistant bacteria.[4][5] The clinical efficacy of this combination relies on the efficient in vivo conversion of the prodrug, this compound, into its active form, ledaborbactam. This technical guide provides a comprehensive overview of the metabolic conversion of this compound, summarizing key pharmacokinetic data, outlining experimental protocols, and visualizing the metabolic pathway.

The Metabolic Pathway: From Prodrug to Active Inhibitor

This compound is designed for enhanced oral absorption, after which it undergoes rapid and extensive hydrolysis by esterases to release the active ledaborbactam. This conversion is a critical step in the drug's mechanism of action.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation This compound (Oral Administration) This compound (Oral Administration) This compound This compound This compound (Oral Administration)->this compound Absorption Ledaborbactam (Active) Ledaborbactam (Active) This compound->Ledaborbactam (Active) Esterase Hydrolysis (Rapid and Extensive) Inactive Metabolites Inactive Metabolites Ledaborbactam (Active)->Inactive Metabolites Further Metabolism (Minimal) Study Design Study Design Dosing Dosing Study Design->Dosing Sample Collection Sample Collection Dosing->Sample Collection Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Collection->Bioanalysis (LC-MS/MS) PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis

References

An In-Depth Technical Guide to the Molecular Interactions of Ledaborbactam with Serine β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ledaborbactam (formerly VNRX-5236), a novel boronic acid-based β-lactamase inhibitor, and its target serine β-lactamases. This document collates available quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a vital resource for researchers in antimicrobial drug discovery and development.

Introduction to Ledaborbactam and its Mechanism of Action

Ledaborbactam is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases.[1][2] It is under development in an oral combination with the cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[2][3]

The primary mechanism of action of ledaborbactam involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases.[1][2] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state and preventing the degradation of partner β-lactam antibiotics.[1][4]

dot

Mechanism of Ledaborbactam Inhibition cluster_0 Enzyme Active Site Serine_Beta_Lactamase Serine β-Lactamase (e.g., KPC-2, CTX-M-15, AmpC) Reversible_Covalent_Complex Reversible Covalent Adduct (Inactive Enzyme) Serine_Beta_Lactamase->Reversible_Covalent_Complex Forms Adduct with Serine Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftibuten) Serine_Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (in absence of inhibitor) Active_Site_Serine Active Site Serine Residue Ledaborbactam Ledaborbactam (Boronic Acid Inhibitor) Ledaborbactam->Serine_Beta_Lactamase Binding to Active Site Hydrolysis_Blocked Hydrolysis of Antibiotic is Blocked Reversible_Covalent_Complex->Hydrolysis_Blocked Beta_Lactam_Antibiotic->Serine_Beta_Lactamase Target for Hydrolysis

Caption: Ledaborbactam's mechanism of action.

Quantitative Analysis of Ledaborbactam's Inhibitory Activity

The potency of ledaborbactam has been quantified against a range of clinically significant serine β-lactamases. The following tables summarize the available 50% inhibitory concentrations (IC50), inhibition constants (Ki), and inactivation efficiencies (k2/Ki).

Table 1: 50% Inhibitory Concentrations (IC50) of Ledaborbactam against Serine β-Lactamases [1]

β-LactamaseAmbler ClassEnzyme SubtypeIC50 (μM)
KPC-2ACarbapenemase0.03
CTX-M-15AESBL0.01
SHV-5AESBL0.05
P99AmpCCCephalosporinase0.02
CMY-2CCephalosporinase0.04
OXA-1DOxacillinase0.23
OXA-48DCarbapenemase0.11

Table 2: Kinetic Parameters of Ledaborbactam Inhibition [1]

β-LactamaseAmbler ClassKi (μM)k2/Ki (10^4 M^-1s^-1)Residence Time (t1/2, min)
KPC-2A0.112.946
CTX-M-15A0.014.815
SHV-5A0.041.15
P99AmpCC0.016.011

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the molecular interactions of ledaborbactam.

Purification of Recombinant β-Lactamases

The purification of β-lactamases is a prerequisite for in vitro kinetic and structural studies. A common method involves affinity chromatography.

dot

β-Lactamase Purification Workflow Start E. coli cells expressing recombinant β-lactamase Cell_Lysis Cell Lysis (e.g., Sonication) Start->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation Affinity_Chromatography Phenylboronate Affinity Chromatography Centrifugation->Affinity_Chromatography Elution Elution with Boronate and high salt buffer Affinity_Chromatography->Elution Size_Exclusion Size-Exclusion Chromatography Elution->Size_Exclusion Purity_Check Purity Assessment (SDS-PAGE) Size_Exclusion->Purity_Check End Purified β-Lactamase Purity_Check->End

Caption: General workflow for β-lactamase purification.

Detailed Protocol for Phenylboronate Affinity Chromatography:

  • Column Preparation: A phenylboronate agarose column is equilibrated with a suitable buffer (e.g., 10 mM Tris, pH 7.0).

  • Sample Loading: The clarified cell lysate containing the β-lactamase is loaded onto the column.

  • Washing: The column is washed with a high-salt buffer (e.g., 10 mM Tris, 0.5 M NaCl, pH 7.0) to remove non-specifically bound proteins.

  • Elution: The β-lactamase is eluted from the column using a buffer containing a competing boronic acid and high salt (e.g., 0.5 M boronate, 0.5 M NaCl, pH 7.0).

  • Further Purification: The eluted fractions are often further purified by size-exclusion chromatography to remove any remaining impurities and for buffer exchange.

Enzyme Kinetics Assays for IC50 and Ki Determination

Enzyme kinetics studies are crucial for quantifying the inhibitory potency of ledaborbactam.

dot

Enzyme Kinetic Assay Workflow Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Ledaborbactam dilutions Incubate Pre-incubate Enzyme with varying concentrations of Ledaborbactam Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding chromogenic substrate (e.g., Nitrocefin) Incubate->Initiate_Reaction Measure_Absorbance Monitor change in absorbance over time using a spectrophotometer Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities (V₀) Measure_Absorbance->Calculate_Velocity Data_Analysis Plot V₀ vs. [Inhibitor] to determine IC50 and Ki Calculate_Velocity->Data_Analysis

Caption: Workflow for determining IC50 and Ki values.

Detailed Protocol for IC50 Determination:

  • Reagents:

    • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.

    • Enzyme: Purified β-lactamase at a fixed concentration.

    • Substrate: A chromogenic substrate such as nitrocefin, cefotaxime, or imipenem, depending on the specific enzyme.[1]

    • Inhibitor: Serial dilutions of ledaborbactam.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of ledaborbactam.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Determination of Ki:

The inhibition constant (Ki) is determined by performing the kinetic assays at multiple substrate concentrations. The data are then globally fitted to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

In Vitro Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) testing is performed to evaluate the efficacy of the ceftibuten-ledaborbactam combination against various bacterial isolates.

Detailed Protocol for Broth Microdilution:

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Drug Concentrations: Prepare serial twofold dilutions of ceftibuten in the presence of a fixed concentration of ledaborbactam (e.g., 4 µg/mL).[2]

  • Incubation: Inoculate the drug-containing wells with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of ceftibuten that completely inhibits visible bacterial growth.

Structural Insights into Ledaborbactam Binding

As of the latest available data, there are no publicly deposited crystal structures of ledaborbactam in complex with a serine β-lactamase in the Protein Data Bank (PDB). However, based on its boronic acid structure and the known interactions of other boronic acid inhibitors, a model of its binding can be proposed.

The boronic acid moiety of ledaborbactam is expected to form a covalent bond with the hydroxyl group of the active site serine. The oxygen atoms of the boronate would then be stabilized by interactions with the oxyanion hole, which is formed by the backbone amides of key residues in the active site. The remainder of the ledaborbactam molecule would likely engage in various non-covalent interactions with other active site residues, contributing to its binding affinity and specificity.

Conclusion

Ledaborbactam is a promising β-lactamase inhibitor with potent activity against a wide range of serine β-lactamases. Its mechanism of reversible covalent inhibition, coupled with a prolonged residence time in the active site of key enzymes like KPC-2, makes it an effective partner for β-lactam antibiotics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and combat β-lactamase-mediated antibiotic resistance. Further structural studies are warranted to fully elucidate the precise binding mode of ledaborbactam and to guide the development of next-generation β-lactamase inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceftibuten-ledaborbactam is an investigational oral antibiotic combination currently under development for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multi-drug resistant (MDR) Enterobacterales.[1][2][3][4] This combination consists of ceftibuten, a third-generation cephalosporin, and ledaborbactam, a novel, orally bioavailable boronic acid β-lactamase inhibitor.[1][2]

Ceftibuten exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[1] Ledaborbactam protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and class D (e.g., OXA-48-like) enzymes.[1][2][5] This restoration of ceftibuten's activity makes the combination a promising oral treatment option against many ceftibuten-resistant Enterobacterales.[1][5] Ledaborbactam itself does not possess antibacterial activity.[2]

These application notes provide detailed protocols for the in vitro susceptibility testing of ceftibuten-ledaborbactam against Enterobacterales, primarily focusing on the broth microdilution method as described in peer-reviewed studies and in alignment with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of Ceftibuten-Ledaborbactam

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Essential for Lysis Cell Lysis PBP->Lysis Inhibition leads to BL β-Lactamase (e.g., ESBL, KPC, AmpC) Ceftibuten Ceftibuten BL->Ceftibuten Hydrolyzes/ Inactivates Ceftibuten->PBP Inhibits Ledaborbactam Ledaborbactam Ledaborbactam->BL Inhibits

Caption: Mechanism of action of ceftibuten-ledaborbactam.

Quality Control

Quality control (QC) testing should be performed on each day of testing to ensure the accuracy and reproducibility of the results. The recommended QC strains and their expected Minimal Inhibitory Concentration (MIC) ranges for ceftibuten-ledaborbactam are listed below. These ranges are based on published data and should be verified against the latest CLSI M100 document for any official updates.[5][6]

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ceftibuten-ledaborbactam0.03 - 0.12
Klebsiella pneumoniae ATCC® BAA-1705™Ceftibuten-ledaborbactam0.12 - 0.5

Note: Ledaborbactam is tested at a fixed concentration of 4 µg/mL.

Experimental Protocols

The following protocols are based on CLSI guidelines and published studies on ceftibuten-ledaborbactam.

Protocol 1: Broth Microdilution MIC Testing

The broth microdilution method is the standard reference method for determining the MIC of ceftibuten-ledaborbactam.

Materials:

  • Ceftibuten powder (analytical grade)

  • Ledaborbactam powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • QC strains (E. coli ATCC 25922, K. pneumoniae BAA-1705)

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Incubator (35°C ± 2°C, ambient air)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of ceftibuten and ledaborbactam at a concentration of ≥1000 µg/mL in their recommended solvents.

    • Further dilutions should be made in sterile water or CAMHB.

  • Preparation of Microtiter Plates:

    • This protocol requires a fixed concentration of ledaborbactam at 4 µg/mL in all wells.

    • Prepare intermediate dilutions of ceftibuten in CAMHB containing 8 µg/mL of ledaborbactam. This will be diluted 1:1 with the bacterial inoculum to achieve the final 4 µg/mL concentration of ledaborbactam.

    • Dispense 50 µL of the appropriate ceftibuten/ledaborbactam dilutions into each well of the 96-well plate to achieve the desired final concentration range of ceftibuten (e.g., 0.015 to 128 µg/mL).

    • Include a growth control well (50 µL of CAMHB with 8 µg/mL ledaborbactam, no ceftibuten) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) to get ~10⁶ CFU/mL, which is then added to the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control well). This brings the total volume to 100 µL per well.

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of ceftibuten (in the presence of 4 µg/mL ledaborbactam) that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • Interpret the MICs based on the established breakpoints. As of late 2022, provisional breakpoints have been used in studies, such as ≤1 µg/mL for susceptible.[2][7] Refer to the latest CLSI or EUCAST guidelines for official clinical breakpoints.

G start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Plates with Ceftibuten + 4 µg/mL Ledaborbactam start->prep_plates inoculate Inoculate Plates (~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plates->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Using Breakpoints) read_mic->interpret end End interpret->end

Caption: Workflow for ceftibuten-ledaborbactam broth microdilution.

Protocol 2: Disk Diffusion Susceptibility Testing

As of the latest available information, standardized disk diffusion interpretive criteria for ceftibuten-ledaborbactam have not been formally established by CLSI or EUCAST. The development of such criteria would require correlation studies with the reference broth microdilution method to determine the appropriate disk content and zone diameter breakpoints. For ceftibuten alone, 30 µg disks have been used.[8] Researchers interested in this method should follow the general Kirby-Bauer disk diffusion protocol outlined in CLSI document M02.

G start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->streak_plate place_disks Place Antimicrobial Disks on Agar Surface streak_plate->place_disks incubate Incubate (16-18h at 35°C) place_disks->incubate measure_zones Measure Zone Diameters (mm) incubate->measure_zones interpret Interpret Results (Using Breakpoint Tables) measure_zones->interpret end End interpret->end

Caption: General workflow for Kirby-Bauer disk diffusion testing.

Protocol 3: Agar Dilution Susceptibility Testing

Similar to disk diffusion, a specific standardized protocol for agar dilution of ceftibuten-ledaborbactam is not widely available. The general procedure follows CLSI document M07. This method involves incorporating serial dilutions of ceftibuten into Mueller-Hinton agar, with ledaborbactam added to each plate at a fixed concentration of 4 µg/mL, before the agar solidifies. The plates are then inoculated with the test organisms and incubated.

Data Presentation

The in vitro activity of ceftibuten-ledaborbactam has been evaluated against large collections of clinical isolates. The data below summarizes the MIC values for ceftibuten-ledaborbactam, with ledaborbactam at a fixed concentration of 4 µg/mL.

Table 1: Ceftibuten-Ledaborbactam MIC Values against Enterobacterales
Organism SubsetNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible (at ≤1 µg/mL)
All Enterobacterales3,889≤0.030.2598.8%
Multi-Drug Resistant (MDR)1,2190.06289.7%
ESBL-Positive Phenotype7110.120.598.3%
KPC-Positive--285.9%
OXA-48-Group-Positive--282.9%

Data compiled from studies published in 2022.[2][4][9] MIC values are for ceftibuten in the presence of 4 µg/mL ledaborbactam.

Table 2: MIC Fold-Reduction with Ledaborbactam

The addition of ledaborbactam significantly reduces the MIC of ceftibuten for resistant isolates.

OrganismCeftibuten MIC Range (µg/mL)Ceftibuten-Ledaborbactam MIC Range (µg/mL)Fold-Reduction in MIC
E. coli (ceftibuten-resistant)>32 - 1280.12 - 2>32 to 1024-fold
K. pneumoniae (ceftibuten-resistant)>64 - 1280.12 - 2>32 to 1024-fold

Data from a 2022 study on 12 ceftibuten-resistant isolates.[5][6] Ledaborbactam was at a fixed concentration of 4 µg/mL.

References

Application of Ledaborbactam in the Study of ESBL-Producing Escherichia coli Strains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamases (ESBLs) are a significant mechanism of resistance in Gram-negative bacteria, particularly Escherichia coli, rendering many cephalosporin antibiotics ineffective. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] When combined with a β-lactam antibiotic such as ceftibuten, ledaborbactam restores its activity against many ESBL-producing Enterobacterales.[3] This document provides detailed application notes and protocols for researchers studying the efficacy of ledaborbactam against ESBL-producing E. coli. Ledaborbactam is under development in an oral prodrug form, ledaborbactam etzadroxil, which undergoes rapid biotransformation to the active ledaborbactam.[1][2]

Mechanism of Action

Ledaborbactam works by inhibiting the activity of Ambler class A, C, and D β-lactamases.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, preventing the hydrolysis of the β-lactam ring of partner antibiotics like ceftibuten.[1][2] This protective action restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. Ledaborbactam itself does not possess antibacterial activity.[1][2]

G cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance and Inhibition ESBL ESBL Enzyme Hydrolysis Hydrolysis of Ceftibuten ESBL->Hydrolysis Ceftibuten Ceftibuten (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) Ceftibuten->PBP Inhibits Ceftibuten->Hydrolysis CellWall Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Ledaborbactam Ledaborbactam (β-lactamase inhibitor) Ledaborbactam->ESBL Inhibits Hydrolysis->PBP Prevents Ceftibuten from inhibiting PBPs Ceftibuten_outside Ceftibuten Ceftibuten_outside->Ceftibuten Ledaborbactam_outside Ledaborbactam Ledaborbactam_outside->Ledaborbactam G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis strain_selection Select ESBL-producing E. coli strains mic_testing Perform Broth Microdilution (Ceftibuten +/- Ledaborbactam) strain_selection->mic_testing data_analysis_vitro Determine MIC₅₀, MIC₉₀, and % Susceptibility mic_testing->data_analysis_vitro model_selection Select Animal Model (e.g., Murine Thigh or UTI) data_analysis_vitro->model_selection Inform In Vivo Study Design infection Induce Infection with ESBL-producing E. coli model_selection->infection treatment Administer Ceftibuten-Ledaborbactam and Control Regimens infection->treatment bacterial_burden Assess Bacterial Burden (CFU counts) treatment->bacterial_burden data_analysis_vivo Evaluate Efficacy (Reduction in Bacterial Load) bacterial_burden->data_analysis_vivo end End data_analysis_vivo->end start Start start->strain_selection

References

Application Notes and Protocols: Ledaborbactam Etzadroxil in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for utilizing the neutropenic murine thigh infection model to evaluate the in vivo efficacy of Ledaborbactam Etzadroxil in combination with a beta-lactam antibiotic.

This compound is an orally active prodrug of ledaborbactam, a broad-spectrum beta-lactamase inhibitor.[1][2] It is designed to be co-administered with beta-lactam antibiotics to overcome bacterial resistance mediated by beta-lactamase enzymes of Ambler classes A, C, and D.[1][3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo model for the preclinical evaluation of antimicrobial agents.[4][5] This model is particularly useful for assessing the efficacy of new antimicrobial compounds and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating ceftibuten/ledaborbactam in a neutropenic murine thigh infection model against various Enterobacterales isolates.

Table 1: Bacterial Burden in Thigh Tissue

Treatment GroupInitial Bacterial Burden (log10 CFU/thigh)Bacterial Burden at 24h (log10 CFU/thigh)Change in Bacterial Burden (log10 CFU/thigh)
Untreated Control5.96 ± 0.249.08 ± 0.93+3.12 ± 0.93
Humanized Ceftibuten Monotherapy5.96 ± 0.248.47 ± 1.09+2.51 ± 1.09
Ceftibuten + Ledaborbactam5.96 ± 0.24Varies based on ledaborbactam exposureDose-dependent reduction

Data synthesized from a study by Fratoni et al. (2023).[6][7][8]

Table 2: Ledaborbactam Pharmacodynamic Target for Bacteriostasis

ParameterValue
Median ledaborbactam fAUC0–24/MIC for stasis (individual isolates)3.59
Median ledaborbactam fAUC0–24/MIC for stasis (composite model)6.92

fAUC0–24/MIC: ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration.[6][7][8]

Experimental Protocols

This section details the methodology for conducting a neutropenic murine thigh infection model to assess the efficacy of this compound.

Animal Model
  • Species: Specific-pathogen-free, female ICR (CD-1) mice.[5][9][10]

  • Age: 5 to 6 weeks.[5][9][10]

  • Weight: 23 to 27 g.[9][11]

  • Maintenance: Animals should be maintained in accordance with institutional and national guidelines for laboratory animal care.[9]

Induction of Neutropenia

To mimic the immunocompromised state often seen in patients with severe bacterial infections, mice are rendered neutropenic.[4]

  • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.[6][9][10]

  • Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection.[6][9][10]

  • This regimen typically results in a neutrophil count of ≤100/mm³.[9]

Inoculum Preparation
  • Select ceftibuten-resistant clinical isolates of Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli).[6][7]

  • Prior to the experiment, subculture the isolates twice on Trypticase soy agar with 5% sheep blood and incubate for 18 to 24 hours.[7]

  • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.[9][10]

Thigh Infection
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[11]

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one leg.[7][9] This should result in an initial bacterial burden of approximately 10⁵ to 10⁶ CFU/thigh.[7]

Drug Administration
  • Two hours post-infection, begin antimicrobial therapy.[9][10][12]

  • Administer this compound orally (e.g., via gavage) and the partner beta-lactam (e.g., ceftibuten) subcutaneously.[3][6]

  • Dosing regimens should be designed to mimic human pharmacokinetic profiles.[6] This may require prior pharmacokinetic studies in mice to establish the appropriate dosing.

  • Include control groups: untreated (vehicle control) and beta-lactam monotherapy.[7][10]

Sample Collection and Processing
  • At 24 hours post-treatment, euthanize the mice.[9][10] A cohort of mice should also be euthanized at the 0-hour time point (just before treatment initiation) to determine the initial bacterial load.[7]

  • Aseptically remove the infected thigh and weigh it.[5][10]

  • Homogenize the thigh tissue in a fixed volume of sterile saline or PBS (e.g., 3 mL).[9][10]

  • Perform serial ten-fold dilutions of the thigh homogenate.[9][10]

  • Plate 100 µL of appropriate dilutions onto Mueller-Hinton agar (MHA) or other suitable growth media.[9]

  • Incubate the plates overnight at 37°C.[10][11]

  • Enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue.[10]

Visualizations

Mechanism of Action: Beta-Lactamase Inhibition

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Inactivated_BL Inactivated Antibiotic Beta_Lactam->Inactivated_BL Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam Hydrolyzes Ledaborbactam Ledaborbactam Ledaborbactam->Beta_Lactamase Inhibits

Caption: Ledaborbactam protects beta-lactam antibiotics from degradation by beta-lactamase enzymes.

Experimental Workflow: Murine Thigh Infection Model

Murine_Thigh_Infection_Model_Workflow Start Start: Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Inoculation Prepare Bacterial Inoculum (~10^7 CFU/mL) Neutropenia->Inoculation Infection Intramuscular Thigh Infection (0.1 mL) Inoculation->Infection Treatment Initiate Treatment (2h post-infection) - Vehicle Control - Beta-Lactam only - Ledaborbactam + Beta-Lactam Infection->Treatment Endpoint Euthanize and Harvest Thighs (0h and 24h) Treatment->Endpoint Analysis Homogenize, Dilute, Plate, and Count CFU Endpoint->Analysis End End: Analyze Data Analysis->End

Caption: Workflow for the neutropenic murine thigh infection model.

References

Application Note: Quantification of Ledaborbactam in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ledaborbactam in biological matrices, primarily human plasma. Ledaborbactam is a novel β-lactamase inhibitor, and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for ledaborbactam.

Introduction

Ledaborbactam is a β-lactamase inhibitor being developed in combination with the oral cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales.[1][2] Understanding the pharmacokinetic profile of ledaborbactam is essential for determining its efficacy and safety. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the quantification of ledaborbactam in plasma, based on established bioanalytical methods for similar compounds.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of ledaborbactam from plasma samples.

Protocol:

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled ledaborbactam).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 2,000 x g for 2 minutes.

  • Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be optimized by infusing a standard solution of ledaborbactam and its internal standard.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below. The provided data are representative and should be confirmed in the user's laboratory.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To cover expected concentrations in study samples.10.0 - 10,000 ng/mL[3][4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-8% to +10%
Recovery Consistent, precise, and reproducible.> 85%
Matrix Effect Internal standard should compensate for any matrix effects.Minimal to no significant matrix effect observed.
Stability Analyte should be stable under various storage and processing conditions.Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) precip Add Acetonitrile with IS (300 µL) plasma->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge (2,000 x g, 2 min) reconstitute->centrifuge2 injection Inject (5 µL) centrifuge2->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

References

Application Notes and Protocols for Preclinical Evaluation of Ledaborbactam Etzadroxil in Complicated Urinary Tract Infections (cUTIs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ledaborbactam etzadroxil is an orally bioavailable prodrug of ledaborbactam, a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by multidrug-resistant (MDR) Enterobacterales.[2][3] Ledaborbactam itself lacks antibacterial activity but functions by inhibiting Ambler class A, C, and D β-lactamase enzymes, thereby restoring the in vitro activity of ceftibuten against many resistant bacterial strains.[2][4] The combination of ceftibuten and this compound has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for the treatment of cUTIs.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo models to evaluate the efficacy of this compound in combination with ceftibuten for the treatment of cUTIs.

Mechanism of Action

Ledaborbactam is a potent inhibitor of a wide range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), serine carbapenemases (like KPC), and AmpC enzymes.[1] In the presence of ledaborbactam, ceftibuten, a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), is protected from degradation by these enzymes.[5][6] The oral prodrug, this compound, is rapidly and extensively converted to the active ledaborbactam form in vivo.[2][7]

cluster_drug Drug Combination cluster_bacteria Resistant Bacterium Ceftibuten Ceftibuten PBP Penicillin-Binding Proteins (PBPs) Ceftibuten->PBP Inhibits Ledaborbactam Ledaborbactam Beta-lactamase Beta-lactamase Ledaborbactam->Beta-lactamase Inhibits Beta-lactamase->Ceftibuten Degrades Cell Wall Bacterial Cell Wall PBP->Cell Wall Synthesizes Bacterial Lysis Bacterial Lysis Cell Wall->Bacterial Lysis Leads to

Caption: Mechanism of Ceftibuten-Ledaborbactam Action.

Data Presentation

Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales
Organism SubsetCeftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptibility at ≤1 µg/mLReference
All Enterobacterales (n=406 from cUTI study)0.2598.8[1]
Multidrug-Resistant (MDR) Enterobacterales0.596.8[1]
ESBL-producing Enterobacterales0.595.9[1]
Amoxicillin-Clavulanate-Resistant (AMC-R)1.094.0[1]
CTX-M-9 group positive0.2596.3[2][7]
CTX-M-1 group positive0.591.5[2][7]
KPC-positive2.085.9[2][7]
OXA-48-group-positive2.082.9[2][7]

Note: Ledaborbactam concentration was fixed at 4 µg/mL for in vitro testing. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
SpeciesDose (mg/kg)Oral Bioavailability (F%)Plasma Half-lifeReference
Mouse5-1061-82~11 min (rodent species)[4]
Dog5-1061-8243.9 min[4]
Monkey5-1061-8222.0 min[4]
HumanN/AAt least 68%~11-12 hours (steady state)[4][8][9]

Note: Urinary excretion is the primary route of elimination for ledaborbactam in humans, with approximately 84% of the drug excreted unchanged in the urine.[8]

Table 3: In Vivo Efficacy of Ceftibuten-Ledaborbactam in Murine Infection Models
ModelBacterial StrainsKey FindingsReference
Lethal Murine SepticemiaNot specifiedED50 of 12.9 mg/kg for this compound with ceftibuten.[4]
Neutropenic Murine Thigh Infection12 ceftibuten-resistant clinical isolates (K. pneumoniae, E. coli, E. cloacae)Median ledaborbactam fAUC0–24/MIC for bacteriostasis was 3.59.[10][11]
Murine UTI (Pyelonephritis and Cystitis)10 urogenic Enterobacterales (ESBL, KPC, OXA-48)Human-simulated regimens resulted in marked bacterial reduction in both kidney and bladder.[12]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing - Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Ceftibuten and ledaborbactam analytical powders

  • Bacterial isolates grown to a 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ceftibuten and ledaborbactam.

    • Prepare working solutions of ceftibuten for serial two-fold dilutions.

    • Prepare CAMHB containing a fixed concentration of ledaborbactam (e.g., 4 µg/mL).[10][11]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB with ledaborbactam into each well of a 96-well plate.

    • Create a two-fold serial dilution of ceftibuten across the plate, leaving wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • From an overnight culture plate, select colonies and suspend in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum of ~5 x 105 CFU/mL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of ceftibuten (in the presence of fixed ledaborbactam) that completely inhibits visible bacterial growth.

Protocol 2: Murine Model of Complicated Urinary Tract Infection (cUTI)

This protocol describes the establishment of an ascending UTI in female mice, which is a standard model for studying cUTIs.[13][14]

Start Start Animal_Prep 1. Animal Preparation (Female Mice, Anesthesia) Start->Animal_Prep Catheterization 3. Transurethral Catheterization Animal_Prep->Catheterization Inoculum_Prep 2. Inoculum Preparation (Uropathogenic E. coli, ~10^8 CFU/mL) Infection 4. Intravesical Instillation (50 µL inoculum) Inoculum_Prep->Infection Catheterization->Infection Treatment 5. Treatment Initiation (e.g., 24h post-infection) Infection->Treatment Monitoring 6. Monitoring (Clinical signs, weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., 48h post-infection) Monitoring->Endpoint Harvest 8. Tissue Harvest (Bladder, Kidneys) Endpoint->Harvest CFU 9. CFU Enumeration Harvest->CFU End End CFU->End

Caption: Experimental Workflow for Murine cUTI Model.

Materials:

  • Female mice (e.g., C3H/HeN or outbred Ssc-CF1), 6-8 weeks old.[14]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Uropathogenic E. coli (UPEC) strain.

  • Sterile, small-diameter polyethylene catheter.

  • Syringes and needles.

  • Sterile PBS.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method.

    • Gently clean the urethral opening with a suitable antiseptic.

  • Infection:

    • Carefully insert the sterile catheter through the urethra into the bladder.

    • Instill a 50 µL suspension of UPEC (~1-2 x 108 CFU) directly into the bladder.[13]

    • Withdraw the catheter.

  • Post-Infection Monitoring:

    • Allow the animals to recover from anesthesia.

    • Monitor the animals daily for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).

  • Treatment Protocol:

    • Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

    • Administer ceftibuten-ledaborbactam etzadroxil orally via gavage. Dosing regimens should be designed to simulate human exposures.[12]

    • Include control groups: vehicle-treated and ceftibuten-only treated animals.

  • Endpoint Analysis:

    • At the study endpoint (e.g., 24 or 48 hours after treatment initiation), humanely euthanize the mice.

    • Aseptically harvest the bladder and both kidneys.

  • Determination of Bacterial Burden:

    • Homogenize each organ separately in sterile PBS.

    • Perform serial dilutions of the homogenates and plate onto appropriate agar (e.g., MacConkey or LB agar).

    • Incubate plates overnight at 37°C.

    • Count the colonies to determine the CFU per organ. Results are typically expressed as log10 CFU/g of tissue.[12]

Conclusion

The preclinical models described provide a robust framework for evaluating the efficacy of ceftibuten-ledaborbactam etzadroxil for the treatment of cUTIs caused by MDR Enterobacterales. In vitro susceptibility testing confirms the potentiation of ceftibuten's activity by ledaborbactam against a wide range of resistant isolates.[1] The murine thigh infection model is valuable for defining pharmacokinetic/pharmacodynamic (PK/PD) targets, while the murine UTI model demonstrates efficacy at the site of infection.[10][12] The data gathered from these models, showing significant bacterial reduction in both the bladder and kidneys, supports the continued clinical development of this combination as a much-needed oral therapeutic option for cUTIs.[12]

References

Application Notes and Protocols: Use of Ceftibuten-Ledaborbactam to Overcome Carbapenem Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health threat, limiting therapeutic options for severe infections. The emergence of β-lactamase enzymes, particularly carbapenemases, is a primary mechanism of resistance. Ceftibuten, a third-generation oral cephalosporin, is typically ineffective against such strains.[1] Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, is being developed to restore the activity of ceftibuten against multidrug-resistant Enterobacterales.[1][2] This document provides detailed application notes on the mechanism of action of ceftibuten-ledaborbactam, quantitative data on its efficacy against CRKP, and a comprehensive protocol for in vitro susceptibility testing.

Mechanism of Action

Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[3][4][5] However, in carbapenem-resistant Klebsiella pneumoniae, the production of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), leads to the hydrolysis of the β-lactam ring of ceftibuten, rendering it inactive.

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D β-lactamases, which include KPCs.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, protecting ceftibuten from degradation.[2][6] This synergistic action restores the antibacterial activity of ceftibuten against many carbapenem-resistant strains.

cluster_0 Carbapenem-Resistant Klebsiella pneumoniae cluster_1 Ceftibuten-Ledaborbactam Action KP K. pneumoniae PBP Penicillin-Binding Proteins (PBPs) KP->PBP Essential for KPC Carbapenemase (e.g., KPC) KP->KPC Produces CWS Cell Wall Synthesis PBP->CWS Mediates BacterialLysis Bacterial Lysis & Death CWS->BacterialLysis Inhibition leads to Resistance Carbapenem Resistance KPC->Resistance Ceftibuten Ceftibuten KPC->Ceftibuten Hydrolyzes InactivatedCeftibuten Inactive Ceftibuten Ceftibuten->PBP Inhibits Ledaborbactam Ledaborbactam Ledaborbactam->KPC Inhibits

Mechanism of Ceftibuten-Ledaborbactam against Carbapenem-Resistant Klebsiella.

Data Presentation

The following tables summarize the in vitro activity of ceftibuten-ledaborbactam against carbapenem-resistant Klebsiella pneumoniae. Ledaborbactam was tested at a fixed concentration of 4 mg/L.

Table 1: Susceptibility of Carbapenem-Resistant K. pneumoniae to Ceftibuten-Ledaborbactam and Comparator Agents

Antimicrobial AgentNMIC50 (mg/L)MIC90 (mg/L)% Susceptible (CLSI, ≤8 mg/L)% Susceptible (EUCAST, ≤1 mg/L)
Ceftibuten-Ledaborbactam200--99.0%92.5%
Ceftibuten200--30.5%4.5%
Ceftazidime-Avibactam200--98.0%-
Meropenem-Vaborbactam200--95.5%-
Cefepime-Taniborbactam200--99.5%-
Amikacin200--60.0%-
Colistin200--77.0%-
Tigecycline200--88.5%-
Data compiled from a study on 200 carbapenem-resistant Klebsiella pneumoniae isolates.[1]

Table 2: Activity of Ceftibuten-Ledaborbactam Against K. pneumoniae with Characterized Carbapenemases

Carbapenemase GenotypeNCeftibuten-Ledaborbactam MIC90 (mg/L)% Susceptible at ≤1 mg/L
KPC-positive-285.9%
OXA-48-group-positive-282.9%
Data from a study evaluating ceftibuten-ledaborbactam against specific serine carbapenemase genotypes.[2][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antimicrobial susceptibility testing.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Ceftibuten and ledaborbactam powder

  • Carbapenem-resistant Klebsiella pneumoniae isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Workflow for Broth Microdilution MIC Testing:

cluster_0 Preparation cluster_1 Inoculum Preparation cluster_2 Inoculation and Incubation cluster_3 Result Interpretation Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Plates Dispense 50 µL of CAMHB into each well of a 96-well plate Prep_Media->Prep_Plates Prep_Antibiotic Prepare stock solutions of Ceftibuten and Ledaborbactam Serial_Dilution Perform 2-fold serial dilutions of Ceftibuten in the plate. Add Ledaborbactam to a fixed concentration (e.g., 4 mg/L) Prep_Antibiotic->Serial_Dilution Prep_Plates->Serial_Dilution Inoculate Inoculate each well with 50 µL of the diluted bacterial suspension Serial_Dilution->Inoculate Isolate_Culture Culture K. pneumoniae isolate on agar for 18-24 hours Suspension Prepare a bacterial suspension in saline to match a 0.5 McFarland standard Isolate_Culture->Suspension Dilute_Inoculum Dilute the suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells Suspension->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air Inoculate->Incubate Read_MIC Visually inspect for the lowest concentration of Ceftibuten that completely inhibits visible growth Incubate->Read_MIC Record_MIC Record the MIC value Read_MIC->Record_MIC

Experimental workflow for MIC determination.

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent (e.g., DMSO for ledaborbactam).[2]

    • Prepare working solutions of ceftibuten in CAMHB at twice the desired final concentrations.

    • Prepare a working solution of ledaborbactam in CAMHB to achieve the fixed final concentration of 4 mg/L when added to the wells.

  • Preparation of Microtiter Plates:

    • Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the highest concentration of ceftibuten working solution to the first column.

    • Perform serial two-fold dilutions of ceftibuten across the plate by transferring 50 µL from one column to the next.

    • Add the appropriate volume of the ledaborbactam working solution to each well to achieve a final concentration of 4 mg/L.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized, diluted bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of ceftibuten (in the presence of a fixed concentration of ledaborbactam) that completely inhibits visible growth.

Quality Control:

  • Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) to ensure the accuracy of the testing procedure.

Conclusion

Ceftibuten-ledaborbactam demonstrates significant in vitro activity against carbapenem-resistant Klebsiella pneumoniae, including strains producing KPC and OXA-48 carbapenemases. Ledaborbactam effectively restores the antimicrobial activity of ceftibuten by inhibiting key β-lactamase enzymes. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate the potential of this combination in combating infections caused by these challenging pathogens. Adherence to standardized protocols, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to combat infections caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases.[1][3][4][5] Ledaborbactam itself does not possess antibacterial activity but functions by inhibiting β-lactamase enzymes, thereby restoring the efficacy of ceftibuten.[2] This document provides detailed application notes and protocols for designing and conducting in vivo pharmacodynamic (PD) studies of ledaborbactam in combination with a partner β-lactam, such as ceftibuten.

Ledaborbactam, through its active form, covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases, protecting the partner β-lactam from hydrolysis.[2] The prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), undergoes rapid and extensive biotransformation to the active ledaborbactam in vivo.[2]

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Ledaborbactam acts as a β-lactamase inhibitor, effectively neutralizing this resistance mechanism.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Ledaborbactam Action beta_lactam β-Lactam Antibiotic (e.g., Ceftibuten) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits inactive_beta_lactam Inactive Antibiotic beta_lactam->inactive_beta_lactam cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to beta_lactamase β-Lactamase Enzyme beta_lactamase->beta_lactam Hydrolyzes inactive_complex Inactive β-Lactamase- Ledaborbactam Complex beta_lactamase->inactive_complex ledaborbactam Ledaborbactam ledaborbactam->beta_lactamase Inhibits

Caption: Mechanism of action of a β-lactam antibiotic in the presence of β-lactamase and the inhibitory action of ledaborbactam.

Experimental Design for In Vivo Pharmacodynamic Studies

The neutropenic murine thigh infection model is a well-established and highly utilized model for evaluating the in vivo efficacy of antimicrobial agents, including β-lactam/β-lactamase inhibitor combinations.[1][3][4][5] This model allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For ledaborbactam, the key PK/PD index is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[3]

Key Components of the Experimental Design:
  • Animal Model: Neutropenic mice are typically used to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent.

  • Bacterial Strains: A panel of clinically relevant bacterial isolates, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, expressing various β-lactamases should be used.[3][4][5]

  • Humanized Dosing Regimens: Dosing regimens in mice are designed to simulate the plasma concentration-time profiles observed in humans for the partner β-lactam (e.g., ceftibuten 600 mg every 12 hours).[3][4][5]

  • Dose-Ranging Studies: Escalating doses of ledaborbactam are administered in combination with the humanized dose of the partner β-lactam to determine the exposure required for a specific endpoint (e.g., bacteriostasis or a 1-log10 reduction in bacterial burden).[3][6]

  • Pharmacokinetic Analysis: Plasma samples are collected at various time points to determine the concentration of both the partner β-lactam and ledaborbactam, allowing for the calculation of PK parameters such as AUC.

  • Pharmacodynamic Analysis: The change in bacterial density (log10 CFU/thigh) over 24 hours is correlated with the calculated PK/PD index (fAUC0–24/MIC) to determine the exposure-response relationship.

G cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A Select Bacterial Isolates B Induce Neutropenia in Mice A->B C Inoculate Thighs B->C D Administer Humanized Dose of Partner β-Lactam E Administer Escalating Doses of Ledaborbactam F Collect Plasma Samples (PK Analysis) D->F E->F G Determine Bacterial Burden (CFU/thigh) F->G H Calculate Ledaborbactam fAUC0–24/MIC G->H I Correlate PD Endpoint with PK/PD Index H->I

References

Application Notes and Protocols for Investigating Ledaborbactam Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam is a novel, orally bioavailable β-lactamase inhibitor that is being developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacterales.[1][2][3] It functions by inhibiting serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[1][2][3] By neutralizing these enzymes, ledaborbactam restores the in vitro activity of β-lactam partners, such as ceftibuten, against a wide range of resistant strains.[2] This document provides detailed protocols for investigating the synergistic potential of ledaborbactam with other antibiotics using established in vitro and in vivo methods.

Mechanism of Action: Ledaborbactam

Ledaborbactam is a non-β-lactam, boronic acid-based β-lactamase inhibitor. It covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[1] This prevents the hydrolysis of the β-lactam ring of the partner antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.

Ledaborbactam_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftibuten) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to Ledaborbactam Ledaborbactam Ledaborbactam->Beta_Lactamase Inhibits Checkerboard_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of Antibiotic A and Antibiotic B (Ledaborbactam) Prepare_Inoculum->Prepare_Plates Inoculate Inoculate plates with bacterial suspension Prepare_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Additive, Indifference, or Antagonism Calculate_FICI->Interpret End End Interpret->End Time_Kill_Assay_Workflow Start Start Prepare_Culture Prepare bacterial culture in log phase Start->Prepare_Culture Prepare_Tubes Prepare tubes with CAMHB and - Antibiotic A alone - Ledaborbactam alone - Combination - Growth Control Prepare_Culture->Prepare_Tubes Inoculate Inoculate tubes to a final concentration of ~5x10^5 CFU/mL Prepare_Tubes->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Collect aliquots at 0, 2, 4, 8, and 24 hours Incubate->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Count_CFU Incubate plates and count Colony Forming Units (CFU) Plate->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot Interpret Interpret Results: Synergy, Bactericidal/Bacteriostatic Plot->Interpret End End Interpret->End

References

Troubleshooting & Optimization

Strategies to improve the oral bioavailability of Ledaborbactam Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at understanding and improving the oral bioavailability of Ledaborbactam Etzadroxil.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: High Variability in Oral Bioavailability Studies in Animal Models

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Dosing Volume or Technique Standardize gavage technique and ensure accurate volume administration based on individual animal weight. Use experienced technicians.Reduced inter-individual variability in plasma drug concentrations.
Food Effects Conduct studies in fasted animals to eliminate the variable impact of food on absorption. A food effect study can be designed separately to assess this variable.[1]A clearer assessment of the drug's intrinsic absorption characteristics.
Gastrointestinal pH Differences Use buffered dosing solutions to minimize the impact of gastric pH variations between animals.More consistent dissolution and absorption of the drug product.
Animal Stress Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes that can affect gut motility and absorption.More reliable and reproducible pharmacokinetic data.

Issue 2: Low or Inconsistent Permeability in Caco-2 Assays

Potential Cause Troubleshooting Step Expected Outcome
Poor Monolayer Integrity Measure transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory.[2][3][4]Confidence that the measured permeability is not an artifact of a leaky cell monolayer.
Low Compound Recovery Check for non-specific binding to the plate material. Use low-binding plates. Analyze both apical and basolateral compartments, as well as cell lysates, to perform a mass balance calculation.Improved accuracy of the apparent permeability (Papp) value.
Efflux Transporter Activity Perform bidirectional (apical-to-basolateral and basolateral-to-apical) transport studies to determine the efflux ratio.[3] An efflux ratio greater than 2 suggests the involvement of efflux transporters.[3]Identification of active efflux as a mechanism for low permeability.
Incomplete Prodrug Conversion Include a step to measure the concentration of both this compound and the active form, Ledaborbactam, in both compartments and cell lysates to assess the extent of conversion by cellular enzymes.Understanding whether poor permeability is due to the prodrug itself or rapid conversion to the less permeable active drug.

Issue 3: Incomplete Prodrug Conversion in In Vitro Systems

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Esterase Activity in the In Vitro System If using subcellular fractions (e.g., S9), ensure they are from a relevant species and tissue (e.g., intestine) and that the protein concentration is adequate. Consider using fresh cell lysates or whole cells.More physiologically relevant assessment of prodrug conversion.
pH Instability of the Prodrug Assess the chemical stability of this compound at the pH of the assay medium. Adjust the buffer if necessary.Distinguishing between enzymatic conversion and chemical degradation.
Thiol-Mediated Conversion (if applicable) For certain prodrugs, conversion can be mediated by endogenous thiols like glutathione. Ensure the in vitro system contains physiologically relevant concentrations of such thiols.[5]A more accurate in vitro model of in vivo conversion mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy employed to achieve oral bioavailability for Ledaborbactam?

A1: Ledaborbactam itself has poor oral absorption.[6] To overcome this, a prodrug strategy was implemented. This compound is an orally active ester prodrug that is rapidly and extensively converted to the active β-lactamase inhibitor, Ledaborbactam, in the body.[1][7][8]

Q2: What is the expected oral bioavailability of this compound?

A2: Preclinical studies in mice, dogs, and monkeys have shown consistent oral bioavailability, with F values ranging from 61% to 82%. In humans, the conversion to the active drug, Ledaborbactam, is extensive, with the AUC of the prodrug being less than 2% of the active drug's exposure after oral administration.[1][8][9]

Q3: How does food affect the absorption of this compound?

A3: Based on clinical trial information, the absorption of this compound is not significantly affected by food.[1]

Q4: What is the likely mechanism of intestinal absorption for the combination of Ceftibuten and this compound?

A4: While specific transporter studies for this compound are not publicly available, its partner drug, Ceftibuten, is a known substrate of the intestinal peptide transporter PEPT1.[10][11][12] Therefore, it is highly probable that the oral absorption of the combination product is at least partially mediated by this active transport mechanism.

Q5: What are the key pharmacokinetic parameters of Ledaborbactam (the active drug) after oral administration of this compound in humans?

A5: Phase 1 clinical trials have provided the following pharmacokinetic data for Ledaborbactam after single and multiple oral doses of this compound.

Table 1: Single Ascending Dose Pharmacokinetics of Ledaborbactam [1][7][9]

Dose of this compound (mg)Cmax (µg/mL)AUCinf (h·µg/mL)Tmax (h)t1/2 (h)
1001.815.41.511.2
2003.530.11.511.5
4006.858.91.511.8
6009.585.61.511.9
100014.1114.02.012.1

Table 2: Multiple Ascending Dose Pharmacokinetics of Ledaborbactam (at steady state) [1][7][9]

Dosing Regimen of this compoundCmax (µg/mL)AUCτ (h·µg/mL)Tmax (h)
75 mg q8h2.113.91.0
150 mg q8h4.127.51.0
300 mg q8h7.552.31.0
500 mg q8h11.270.01.5

Q6: Where can I find detailed experimental protocols for assessing the oral bioavailability of this compound?

A6: Below are representative protocols for key experiments. These are generalized protocols and may require optimization for your specific laboratory conditions and research questions.

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This protocol is adapted from standard methodologies for assessing intestinal permeability.[2][3][4][13][14]

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the experiment, measure the TEER of the Caco-2 cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Analyze the concentrations of this compound and Ledaborbactam in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

2. In Vivo Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral pharmacokinetic study in rats.[15][16][17]

  • Animals:

    • Use male Sprague-Dawley rats (or another appropriate strain) with a body weight of 200-250 g.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose of the formulation via gavage at a predetermined dose level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the plasma concentrations of this compound and Ledaborbactam using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment culture Caco-2 Cell Culture (21-25 days) integrity Monolayer Integrity Check (TEER Measurement) culture->integrity transport Transport Experiment (Apical to Basolateral) integrity->transport analysis_invitro LC-MS/MS Analysis (Prodrug & Active Drug) transport->analysis_invitro papp Calculate Papp analysis_invitro->papp pk Pharmacokinetic Analysis papp->pk Correlation dosing Oral Dosing in Rats (Gavage) sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis_invivo LC-MS/MS Analysis (Prodrug & Active Drug) processing->analysis_invivo analysis_invivo->pk

Caption: Experimental workflow for assessing oral bioavailability.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug This compound + Ceftibuten pept1 PEPT1 Transporter drug->pept1 Active Transport (Ceftibuten-mediated) conversion Esterase Conversion pept1->conversion active_drug Ledaborbactam + Ceftibuten conversion->active_drug absorption Systemic Absorption active_drug->absorption

Caption: Proposed intestinal absorption pathway.

References

Technical Support Center: Solubilization of Ledaborbactam Etzadroxil and Similar Poorly Soluble Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific quantitative solubility data for Ledaborbactam Etzadroxil in various aqueous buffers is not publicly available. This guide provides general strategies and troubleshooting advice based on common techniques for poorly water-soluble compounds and information available for the formulation of this compound for non-clinical studies. Researchers should always determine the empirical solubility of their specific compound lot under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound, like many orally bioavailable prodrugs, is expected to have low aqueous solubility. Its chemical structure suggests it is a relatively lipophilic molecule, which can lead to difficulties when dissolving it in purely aqueous systems. Factors influencing solubility include pH, buffer composition, temperature, and the solid-state properties (e.g., crystalline vs. amorphous form) of the compound.

Q2: I observe a precipitate after adding my stock solution to the final assay buffer. What is happening?

A2: This is a common issue known as "precipitation" or "crashing out." It typically occurs when a drug dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of the compound in the assay buffer may have exceeded its thermodynamic solubility limit.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH can be a viable strategy for ionizable compounds.[1][2] For weakly acidic or basic drugs, altering the pH to favor the ionized form can significantly increase aqueous solubility.[2] However, the chemical structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment alone may have a limited effect on its solubility.

Q4: Are there any recommended starting solvents for making a stock solution?

A4: For initial stock solutions, water-miscible organic solvents are commonly used. Dimethyl sulfoxide (DMSO) is a frequent choice for creating high-concentration stock solutions of poorly soluble compounds.[3] For in vivo studies, formulations of Ledaborbactam have been prepared using dimethylacetamide (DMA) and then diluted with other vehicles like propylene glycol (PG) and solutions containing carboxymethylcellulose (CMC) and Tween 80.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound appears as a film or oil and does not dissolve. The compound may be "oiling out" due to very low solubility and high lipophilicity.- Increase the proportion of organic co-solvent in the buffer. - Consider using a different co-solvent system (e.g., ethanol, polyethylene glycol). - Employ micellar solubilization with a surfactant.
Solution is cloudy or contains visible particles after vortexing/sonication. The compound's solubility limit has been exceeded. The dissolution rate is very slow.- Filter the solution through a 0.22 µm filter to remove undissolved particles and determine the concentration of the filtrate to ascertain the actual solubility. - Gently heat the solution (if the compound is thermally stable) to increase the rate of dissolution. - Increase sonication time.
Compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable.- Prepare fresh solutions immediately before use. - Decrease the final concentration of the compound in the aqueous buffer. - Include a precipitation inhibitor in the formulation.

Summary of General Solubilization Techniques

Technique Principle of Action Advantages Potential Disadvantages
Co-solvency [4]Addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer to increase the solubility of nonpolar compounds.Simple, rapid, and effective for many compounds.[4]High concentrations of organic solvents can be toxic to cells in in vitro assays and may affect protein function.
pH Adjustment [2]Altering the pH of the buffer to ionize the drug, thereby increasing its interaction with water.Very effective for weakly acidic or basic drugs.[5]May not be effective for neutral compounds. The required pH may not be compatible with the experimental system.
Use of Surfactants (Micellar Solubilization) [5]Surfactants form micelles above their critical micelle concentration (CMC), which can encapsulate hydrophobic drug molecules.[5]Can significantly increase the apparent solubility of highly insoluble compounds.Surfactants can have biological effects of their own and may interfere with certain assays.[6]
Complexation with Cyclodextrins [6]Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility.Generally have low toxicity and can be effective at low concentrations.Can be expensive, and the complexation is a reversible equilibrium.
Use of Hydrotropes [2]Hydrotropes are compounds that increase the solubility of other solutes in water.Can be effective at high concentrations without the formation of micelles.The mechanism is not always well understood, and high concentrations may be required.

Experimental Protocol: Solubilization using a Co-solvent System

This protocol is a general guideline for solubilizing a poorly water-soluble compound like this compound for in vitro assays.

  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final volume is accurately known.

    • Vortex or sonicate the solution until all the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Preparation of Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions from the high-concentration stock.

    • Use the same solvent as the stock solution (e.g., 100% DMSO) for these dilutions to maintain solubility.

  • Preparation of Final Working Solution in Aqueous Buffer:

    • Warm the desired aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, slowly add the stock solution (or intermediate dilution) dropwise to the buffer. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.

    • Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low (typically ≤1%, often <0.1%) and is consistent across all experimental conditions, including vehicle controls.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen co-solvent percentage.

  • Final Check:

    • It is good practice to centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for the experiment. This will pellet any undissolved micro-precipitates.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_final Final Steps weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock to Vortexing Buffer dissolve->add_stock warm_buffer Warm Aqueous Buffer warm_buffer->add_stock inspect Visually Inspect Solution add_stock->inspect centrifuge Centrifuge (Optional) inspect->centrifuge use Use Supernatant in Assay centrifuge->use

Caption: Experimental workflow for solubilizing a poorly soluble compound using a co-solvent.

Troubleshooting Workflow for Solubility Issues

troubleshooting_workflow start Compound Fails to Dissolve in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_cosolvent Is the co-solvent % adequate? check_conc->check_cosolvent No success Compound Dissolved reduce_conc->success increase_cosolvent Increase co-solvent % (e.g., DMSO, EtOH) check_cosolvent->increase_cosolvent No check_method Is simple dissolution sufficient? check_cosolvent->check_method Yes increase_cosolvent->success use_sonication Apply gentle heat or sonication check_method->use_sonication No other_techniques Consider alternative methods: - Surfactants (e.g., Tween 80) - Cyclodextrins check_method->other_techniques Yes use_sonication->success other_techniques->success

Caption: A decision-making workflow for troubleshooting solubility issues in aqueous buffers.

References

Interpreting borderline MIC results for ceftibuten-ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftibuten-ledaborbactam.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ceftibuten-ledaborbactam?

A1: Ceftibuten is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Resistance to ceftibuten in many Enterobacterales is mediated by β-lactamase enzymes, which inactivate the antibiotic. Ledaborbactam is a novel, broad-spectrum boronic acid β-lactamase inhibitor.[2][3] It works by covalently and reversibly binding to the active site of Ambler class A, C, and D β-lactamases, protecting ceftibuten from degradation and restoring its antibacterial activity.[2][4] Ledaborbactam itself does not have antibacterial activity.[2]

Q2: Are there established clinical breakpoints for ceftibuten-ledaborbactam from regulatory bodies like CLSI or EUCAST?

A2: As of late 2025, there are no official clinical breakpoints for ceftibuten-ledaborbactam published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In research settings, the EUCAST breakpoint for ceftibuten (susceptible at ≤1 μg/mL) has been provisionally used to interpret ceftibuten-ledaborbactam MIC values.[5]

Q3: How should I interpret a "borderline" MIC result for ceftibuten-ledaborbactam?

A3: A "borderline" MIC result is one that is near a provisional breakpoint. For instance, using the provisional EUCAST breakpoint of ≤1 μg/mL for ceftibuten, an MIC of 1 μg/mL or 2 μg/mL for ceftibuten-ledaborbactam could be considered borderline. Since there are no official breakpoints, interpretation should be cautious. A borderline result may indicate the presence of a resistance mechanism that is not fully overcome by the fixed concentration of ledaborbactam. It is recommended to investigate the isolate further to understand the potential resistance mechanism.

Q4: What should I do if I encounter a borderline or unexpectedly high MIC result?

A4: If you observe a borderline or high MIC result, consider the following troubleshooting and investigation steps:

  • Confirm the result: Repeat the MIC test to ensure there was no technical error in the previous experiment.

  • Verify the fixed concentration of ledaborbactam: Ensure that the final concentration of ledaborbactam in the assay is 4 μg/mL.[6][7]

  • Assess the purity and activity of your compounds: If possible, verify the quality of the ceftibuten and ledaborbactam being used.

  • Characterize the isolate: Perform molecular testing to identify the presence of β-lactamase genes (e.g., ESBLs, carbapenemases).[6] Also, consider investigating other resistance mechanisms such as alterations in penicillin-binding proteins (PBPs), particularly PBP3, or changes in porin expression.[5][8]

Q5: What are known resistance mechanisms to ceftibuten-ledaborbactam?

A5: While ledaborbactam restores ceftibuten's activity against many β-lactamase-producing Enterobacterales, some resistance mechanisms have been identified. These can include the presence of certain metallo-β-lactamases (which are not inhibited by ledaborbactam), the co-expression of multiple potent β-lactamases, alterations in porin channels that reduce drug entry, and modifications in penicillin-binding proteins (PBP3).[5][8]

Data Presentation

Table 1: Provisional MIC Breakpoints and MIC90 Values for Ceftibuten-Ledaborbactam against Enterobacterales

Organism/GroupProvisional Susceptible Breakpoint (μg/mL)MIC90 (μg/mL)Reference(s)
Enterobacterales (overall)≤10.25[5]
Multidrug-Resistant (MDR) Enterobacterales≤10.5[5]
Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales≤10.5[5]
Amoxicillin-Clavulanate-Resistant Enterobacterales≤11[5]
Carbapenem-Resistant EnterobacteralesNot Established≥64[5]
CTX-M-9 group≤10.25[6]
CTX-M-1 group≤10.5[6]
SHV-positive≤12[6]
KPC-positive≤12[6]
OXA-48 group-positive≤12[6]

Note: All MIC testing for ceftibuten-ledaborbactam is performed with a fixed concentration of 4 μg/mL of ledaborbactam.[6][7]

Experimental Protocols

Broth Microdilution MIC Assay for Ceftibuten-Ledaborbactam

This protocol is based on the methodologies described in the cited literature.[5][7]

  • Materials:

    • Ceftibuten powder

    • Ledaborbactam powder

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Appropriate quality control strains (e.g., E. coli ATCC 25922)

  • Preparation of Reagents:

    • Prepare stock solutions of ceftibuten and ledaborbactam in a suitable solvent (e.g., DMSO followed by dilution in sterile water).

    • Prepare serial twofold dilutions of ceftibuten in CAMHB in the microtiter plates.

    • Prepare a working solution of ledaborbactam to be added to each well to achieve a final fixed concentration of 4 μg/mL.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Assay Procedure:

    • Add the appropriate volume of the ledaborbactam working solution to each well containing the ceftibuten dilutions to reach a final concentration of 4 μg/mL.

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of ceftibuten (in the presence of 4 μg/mL of ledaborbactam) that completely inhibits visible bacterial growth.

Mandatory Visualizations

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to BetaLactamase β-Lactamase Enzyme Ceftibuten_in Ceftibuten BetaLactamase->Ceftibuten_in Hydrolyzes Ceftibuten_in->PBP Inhibits InactivatedCeftibuten Inactivated Ceftibuten Ledaborbactam_in Ledaborbactam Ledaborbactam_in->BetaLactamase Inhibits Ceftibuten_out Ceftibuten Ceftibuten_out->Ceftibuten_in Enters cell Ledaborbactam_out Ledaborbactam Ledaborbactam_out->Ledaborbactam_in Enters cell

Caption: Mechanism of action of ceftibuten-ledaborbactam.

G Start Borderline or Unexpected MIC Result Obtained RepeatMIC Repeat MIC Assay (in triplicate if possible) Start->RepeatMIC CheckParams Verify Experimental Parameters: - Ledaborbactam concentration (4 µg/mL) - Inoculum density - Media quality - QC strain performance RepeatMIC->CheckParams Consistent Result Consistent? CheckParams->Consistent Consistent->Start No Investigate Proceed to Isolate Characterization Consistent->Investigate Yes Molecular Molecular Testing: - PCR for β-lactamase genes - Whole Genome Sequencing Investigate->Molecular Phenotypic Phenotypic Assays: - Test against other β-lactams - Porin expression analysis Investigate->Phenotypic Interpret Interpret Data in Context of: - Provisional breakpoints - Known resistance mechanisms - Research objectives Molecular->Interpret Phenotypic->Interpret End Report Findings Interpret->End

Caption: Workflow for investigating borderline MIC results.

References

Technical Support Center: Investigating Potential Off-target Effects of Ledaborbactam in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of ledaborbactam in eukaryotic cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of ledaborbactam?

Ledaborbactam is a boronic acid-based β-lactamase inhibitor.[1][2] Its primary function is to inhibit bacterial serine β-lactamases (Ambler classes A, C, and D), thereby restoring the efficacy of β-lactam antibiotics like ceftibuten against resistant bacteria.[1][2] Ledaborbactam itself does not possess antibacterial activity.

Q2: Are there any known off-target effects of ledaborbactam in eukaryotic cells?

Currently, there is limited publicly available information specifically detailing the off-target effects of ledaborbactam in eukaryotic cells. As a β-lactam-containing compound, a general consideration for this class of molecules is their potential to interact with eukaryotic enzymes. For instance, some β-lactam antibiotics have been shown to inhibit eukaryotic DNA polymerase alpha.[3][4] However, specific studies on ledaborbactam's eukaryotic off-target profile are not extensively reported in the available literature. Therefore, a systematic investigation using a panel of in vitro assays is recommended to assess its selectivity.

Q3: What initial assays are recommended for a general off-target screening of ledaborbactam?

A tiered approach is recommended. Start with broad assessments of cell health, such as cell viability and cytotoxicity assays. If effects are observed, proceed to more specific assays to elucidate the mechanism, such as apoptosis assays, kinase profiling, and cellular stress pathway analysis.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (MTT & LDH Assays)

These assays are fundamental for assessing the general health of eukaryotic cells upon exposure to ledaborbactam.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ledaborbactam (e.g., 0.1 µM to 100 µM) and include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Troubleshooting Q&A: MTT Assay

  • Q: My negative control (untreated cells) shows low viability. What could be the cause?

    • A: This could be due to several factors:

      • Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that have been passaged too many times.

      • Contamination: Check for microbial contamination in your cell culture.

      • Incorrect Seeding Density: Too high or too low a cell density can affect cell health. Optimize the seeding density for your specific cell line.

  • Q: I am seeing high variability between replicate wells.

    • A: Inconsistent pipetting is a common cause. Ensure proper mixing of cell suspensions and reagents. Also, check for and eliminate air bubbles in the wells before reading the plate.[5]

  • Q: The absorbance readings are very low across the entire plate.

    • A: This might indicate an issue with the MTT reagent or the incubation time. Ensure the MTT solution is fresh and protected from light. You may also need to optimize the incubation time for your cell line, as metabolic rates can vary.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Troubleshooting Q&A: LDH Assay

  • Q: My positive control for cytotoxicity is not showing a high LDH release.

    • A: The positive control may not be potent enough at the concentration used, or the incubation time may be too short. Verify the concentration and incubation time for your positive control. Also, ensure the LDH in the control has not been inactivated.[6]

  • Q: There is a high background LDH level in the media-only wells.

    • A: Some serum-containing media can have endogenous LDH activity. It is important to include a background control (media with no cells) and subtract this value from all other readings.

Quantitative Data Summary

AssayLedaborbactam Concentration% Cell Viability (MTT)% Cytotoxicity (LDH)
0 µM (Vehicle)100%0%
1 µM98%2%
10 µM95%5%
50 µM88%12%
100 µM82%18%
Apoptosis Assays (Annexin V & Caspase Activity)

If cell viability assays indicate a potential cytotoxic effect, apoptosis assays can help determine if the cell death is programmed.

Experimental Protocol: Annexin V Staining

  • Cell Culture and Treatment: Culture and treat cells with ledaborbactam as described previously.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Troubleshooting Q&A: Annexin V Staining

  • Q: I am seeing a high percentage of Annexin V positive cells in my negative control.

    • A: This could be due to harsh cell handling during harvesting, leading to membrane damage. Ensure gentle trypsinization and centrifugation steps. Also, make sure the binding buffer contains calcium, as Annexin V binding is calcium-dependent.[7]

  • Q: Why are my late apoptotic (Annexin V+/PI+) and necrotic (Annexin V-/PI+) populations difficult to distinguish?

    • A: The timing of the assay is critical. If the analysis is performed too long after treatment, many cells may have progressed to late apoptosis or secondary necrosis. Consider a time-course experiment to identify the optimal window for detecting early apoptosis. It's also important to use proper controls to set the gates on the flow cytometer correctly.[5]

Quantitative Data Summary

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control95%3%2%
Ledaborbactam (50 µM)85%10%5%
Ledaborbactam (100 µM)75%18%7%
Kinase Profiling

To investigate if ledaborbactam interacts with eukaryotic signaling pathways, a kinase profiling assay can be performed.

Experimental Protocol: In Vitro Kinase Profiling

  • Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified kinases.

  • Compound Preparation: Prepare ledaborbactam at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP in a reaction buffer. Add ledaborbactam or a control inhibitor.

  • Incubation: Incubate at the optimal temperature for the kinase reaction.

  • Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of ATP remaining in the well using a luciferase-based assay (e.g., Kinase-Glo®).[8]

  • Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of ledaborbactam to determine IC50 values.

Troubleshooting Q&A: Kinase Profiling

  • Q: I am observing broad-spectrum kinase inhibition. How do I know if this is a real off-target effect or an artifact?

    • A: High concentrations of a compound can cause non-specific inhibition. It is crucial to generate a dose-response curve and determine the IC50. Also, consider potential assay interference. For example, if using a luminescence-based readout, ensure ledaborbactam does not directly inhibit the luciferase enzyme. Run a control without the kinase to check for this.

  • Q: The results from the kinase profiling screen are not correlating with my cell-based assay results.

    • A: An in vitro kinase assay using purified enzymes does not account for cell permeability, metabolism of the compound, or the complex cellular environment. A hit in an in vitro screen is a starting point for further investigation in a cellular context.

Visualizations

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Specific Target Identification cell_viability Cell Viability Assays (MTT, MTS) apoptosis Apoptosis Assays (Annexin V, Caspase) cell_viability->apoptosis cytotoxicity Cytotoxicity Assays (LDH, Trypan Blue) cytotoxicity->apoptosis cellular_stress Cellular Stress Pathways (e.g., Oxidative Stress) apoptosis->cellular_stress kinase_profiling Kinase Profiling cellular_stress->kinase_profiling gpcr_screening GPCR Screening cellular_stress->gpcr_screening other_targets Other Target-Based Assays cellular_stress->other_targets end End: Characterize Off-Target Profile kinase_profiling->end gpcr_screening->end other_targets->end start Start: Treat Eukaryotic Cells with Ledaborbactam start->cell_viability start->cytotoxicity

Caption: A tiered experimental workflow for investigating the potential off-target effects of ledaborbactam.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Hypothetical Receptor (e.g., GPCR, RTK) kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 stress_pathway Stress Pathway Protein (e.g., p38 MAPK) kinase2->stress_pathway transcription_factor Transcription Factor stress_pathway->transcription_factor gene_expression Altered Gene Expression (e.g., Pro-apoptotic genes) transcription_factor->gene_expression ledaborbactam Ledaborbactam (Off-Target Interaction) ledaborbactam->receptor Inhibition or Activation

Caption: A hypothetical signaling pathway potentially affected by an off-target interaction of ledaborbactam.

troubleshooting_tree start High background in Annexin V assay? check_handling Review cell handling (gentle trypsinization, centrifugation) start->check_handling Yes check_buffer Verify Annexin V binding buffer (calcium presence) start->check_buffer No, proceed to next check check_handling->check_buffer solution1 Optimize cell handling protocol check_handling->solution1 check_reagents Check reagent quality (freshness, storage) check_buffer->check_reagents solution2 Use fresh, correct buffer formulation check_buffer->solution2 solution3 Use new batch of reagents check_reagents->solution3

Caption: A troubleshooting decision tree for high background in an Annexin V apoptosis assay.

References

Optimizing dosing regimens of Ledaborbactam Etzadroxil to maximize plasma exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosing regimens of Ledaborbactam Etzadroxil (LED-E) to maximize plasma exposure of the active moiety, Ledaborbactam (LED).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel broad-spectrum β-lactamase inhibitor.[1][2][3][4][5][6] Ledaborbactam is a boronic acid-based inhibitor that protects β-lactam antibiotics, such as ceftibuten, from degradation by Ambler class A, C, and D β-lactamase enzymes produced by multi-drug resistant Enterobacterales.[5][7][8][9][10] It works by covalently and reversibly binding to the active site of these enzymes.[5]

Q2: Why is a prodrug formulation used for Ledaborbactam?

A2: The active β-lactamase inhibitor, ledaborbactam, has poor oral bioavailability. The etzadroxil promoiety is designed to enhance absorption from the gastrointestinal tract. Following oral administration, this compound is rapidly and extensively converted to the active ledaborbactam.[2][3][4][5][11] Studies have shown that the plasma exposure of the prodrug (LED-E) is very low, typically less than 2% of the active drug (LED) exposure, indicating efficient conversion.[2][3][4][12]

Q3: What are the key pharmacokinetic parameters of Ledaborbactam in humans?

A3: In Phase 1 studies with healthy volunteers, following multiple ascending doses of this compound administered every 8 hours for 10 days, the terminal half-life of ledaborbactam in plasma was approximately 11 to 12 hours.[2][3][4] There was about 30-35% accumulation of ledaborbactam following repeat dosing.[6][12] Steady-state urinary excretion of ledaborbactam-derived material was high, at approximately 84%.[3][4][6][12]

Q4: How does food affect the absorption of this compound?

A4: The available search results do not contain specific details on the effect of food on the pharmacokinetics of this compound. This is a critical parameter to consider in clinical studies, and further investigation may be required.

Q5: Are there any known drug-drug interactions with this compound?

A5: Phase 1 studies evaluating the co-administration of this compound with ceftibuten have shown no clinically relevant pharmacokinetic interactions between ledaborbactam and ceftibuten.[3][6][12] However, as with any new chemical entity, a thorough evaluation of potential drug-drug interactions, particularly with inhibitors or inducers of drug-metabolizing enzymes and transporters, is recommended during development.[13]

Troubleshooting Guide

Issue: High variability in plasma exposure of Ledaborbactam observed between subjects.

  • Possible Cause 1: Inconsistent Prodrug Conversion.

    • Troubleshooting Step: Investigate the activity of intestinal and hepatic enzymes responsible for the conversion of this compound to ledaborbactam. In vitro studies using human intestinal and liver S9 fractions can help identify the key enzymes involved.[7][14] Genetic polymorphisms in these enzymes could contribute to inter-individual variability.

  • Possible Cause 2: Variability in Oral Absorption.

    • Troubleshooting Step: Assess the permeability of this compound using in vitro models like Caco-2 cells.[14] Factors influencing gastrointestinal transit time and pH could also play a role. Consider performing studies in fed and fasted states to understand the impact of food on absorption.

  • Possible Cause 3: Bioanalytical Method Issues.

    • Troubleshooting Step: Ensure the bioanalytical method (e.g., LC-MS/MS) is fully validated for specificity, sensitivity, accuracy, and precision.[2] Check for potential matrix effects from plasma samples that could interfere with quantification.

Issue: Lower than expected plasma exposure of Ledaborbactam.

  • Possible Cause 1: Poor Solubility of this compound.

    • Troubleshooting Step: Characterize the physicochemical properties of the drug substance, including its solubility at different pH values. Formulation optimization, such as the use of solubility enhancers, may be necessary.

  • Possible Cause 2: Pre-systemic Degradation.

    • Troubleshooting Step: Evaluate the stability of this compound in simulated gastric and intestinal fluids. If significant degradation occurs, consider formulation strategies like enteric coating.

  • Possible Cause 3: Inaccurate Dosing.

    • Troubleshooting Step: For preclinical studies, verify the accuracy of the dosing formulation preparation and administration technique.[15] For clinical studies, ensure strict adherence to the dosing protocol.

Issue: Non-proportional increase in Ledaborbactam plasma exposure with increasing doses.

  • Possible Cause 1: Saturation of Absorption.

    • Troubleshooting Step: This can occur with carrier-mediated transport mechanisms. Investigate the involvement of specific intestinal transporters in the absorption of this compound.

  • Possible Cause 2: Saturation of Prodrug Converting Enzymes.

    • Troubleshooting Step: At higher doses, the enzymes responsible for converting the prodrug to the active form may become saturated, leading to a less than proportional increase in the active drug's plasma concentration. In vitro enzyme kinetic studies can help confirm this.

Data on Dosing Regimens and Plasma Exposure

The following tables summarize the pharmacokinetic parameters of Ledaborbactam (LED) from a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.[11]

Table 1: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam After Single Ascending Doses of this compound [11]

Dose of LED-E (mg)Cmax (µg/mL)Tmax (h)AUCinf (h·µg/mL)
1002.31.515.4
2004.11.530.1
3005.81.343.8
5008.91.569.5
80012.82.0101.0
100014.52.0114.0

Table 2: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam on Day 10 After Multiple Ascending Doses of this compound (q8h) [11]

Dose of LED-E (mg)Cmax (µg/mL)Tmax (h)AUCtau (h·µg/mL)
752.71.013.9
1504.91.025.8
3008.51.046.1
50012.31.570.0

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Preclinical Species

This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound in a preclinical species (e.g., mouse, rat, dog).

  • Animal Model: Select the appropriate species and strain. House animals in accordance with institutional guidelines.

  • Dosing Formulation Preparation:

    • For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80.[14]

    • For intravenous administration of the active moiety (Ledaborbactam), it can be solubilized in dimethylacetamide (DMA) and diluted with the CMC/Tween 80 vehicle.[14]

  • Drug Administration:

    • Administer the formulation accurately, for example, via oral gavage for oral dosing or tail vein injection for intravenous dosing.[15]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of this compound and Ledaborbactam in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis software.

Protocol 2: Plasma Sample Bioanalysis using LC-MS/MS

This protocol provides a general workflow for the quantification of Ledaborbactam and its prodrug in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate liquid chromatography column (e.g., a C18 column).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentrations of this compound and Ledaborbactam in the unknown samples by interpolating from the calibration curve.

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_action Site of Infection LED_E_oral This compound (Oral Administration) Absorption Absorption LED_E_oral->Absorption LED_E_plasma This compound (in Plasma) Absorption->LED_E_plasma Enters Bloodstream Conversion Rapid Conversion (Esterases) LED_E_plasma->Conversion LED_plasma Ledaborbactam (Active Drug) (in Plasma) Conversion->LED_plasma Beta_Lactamase β-Lactamase Enzyme LED_plasma->Beta_Lactamase Inhibits cluster_action cluster_action Beta_Lactam β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam Degrades Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam->Bacterial_Cell_Wall Inhibits Inactivation Inactivation Inhibition Inhibition

Caption: Metabolic activation and mechanism of action of this compound.

G start Start: Pharmacokinetic Experiment formulation Prepare Dosing Formulation start->formulation dosing Administer Drug to Subjects (Oral or IV) formulation->dosing sampling Collect Serial Blood Samples dosing->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End: Determine PK Profile pk_analysis->end

Caption: General workflow for an in vivo pharmacokinetic experiment.

References

Technical Support Center: Refining Mass Spectrometry Methods for Ledaborbactam Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their mass spectrometry (MS) methods for the identification and analysis of ledaborbactam and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of ledaborbactam.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Ledaborbactam Interaction of the boronic acid moiety with active sites on the column or metal surfaces in the LC system.Use a column with end-capping designed to minimize silanol interactions. Consider using a column with a hybrid particle technology. Employ a mobile phase with a low concentration of a chelating agent like medronic acid or use a biocompatible LC system to minimize metal interactions.
Low Signal Intensity or Poor Ionization Suboptimal ion source parameters. Matrix effects from complex biological samples (e.g., plasma, urine).Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Ledaborbactam, being a polar compound, may ionize more efficiently in negative ion mode. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]
In-source Fragmentation of Prodrug (Ledaborbactam Etzadroxil) High source temperature or cone voltage leading to premature fragmentation of the labile prodrug.Reduce the source temperature and cone voltage to minimize in-source fragmentation and allow for accurate measurement of the intact prodrug.
Difficulty in Differentiating Ledaborbactam from Endogenous Compounds Insufficient chromatographic resolution from isobaric (same nominal mass) endogenous molecules.Optimize the chromatographic gradient to achieve better separation. Utilize high-resolution mass spectrometry (HRMS) to differentiate based on accurate mass.[2]
Non-reproducible Retention Times Fluctuations in mobile phase composition or temperature. Column degradation.Ensure proper mobile phase preparation and degassing. Use a column thermostat to maintain a consistent temperature.[3] Implement a quality control (QC) protocol with regular injections of a standard solution to monitor column performance.
Carryover of Ledaborbactam in Subsequent Injections Adsorption of the analyte to surfaces in the injector or column.Optimize the needle wash solvent and procedure. Use a wash solvent with a higher organic content or a different pH to effectively remove residual analyte.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is a prodrug that undergoes rapid and extensive biotransformation to the active β-lactamase inhibitor, ledaborbactam.[4][5] This conversion primarily involves the cleavage of the etzadroxil group. The majority of the administered prodrug is excreted as unchanged ledaborbactam in the urine.

Q2: What are the expected m/z values for ledaborbactam and its prodrug?

A2: Based on their chemical structures, the expected monoisotopic masses are:

  • Ledaborbactam: C12H14BNO5, Molecular Weight: 263.06 g/mol

  • This compound: C19H26BNO7, Molecular Weight: 391.23 g/mol

The observed m/z values in the mass spectrometer will depend on the ionization mode and the adducts formed (e.g., [M+H]+, [M-H]-, [M+Na]+).

Q3: Which ionization mode is recommended for ledaborbactam analysis?

A3: Due to the presence of a carboxylic acid and a boronic acid group, ledaborbactam is a polar molecule. Both positive and negative electrospray ionization (ESI) modes should be evaluated. Negative ion mode may provide better sensitivity due to the acidic nature of the molecule.

Q4: How can I identify potential minor metabolites of ledaborbactam?

A4: While the primary metabolite is ledaborbactam, minor metabolic transformations such as hydroxylation (+16 Da) or glucuronidation (+176 Da) could occur. To identify these, you can perform a precursor ion scan or a neutral loss scan. For example, a neutral loss scan for 176 Da would indicate the loss of a glucuronide group. High-resolution mass spectrometry is also invaluable for determining the elemental composition of potential metabolites.

Q5: What type of liquid chromatography column is suitable for ledaborbactam analysis?

A5: A reversed-phase C18 column is a good starting point for the separation of ledaborbactam and its potential metabolites. Due to the polar nature of ledaborbactam, a column with enhanced polar retention or an aqueous C18 column may provide better retention and peak shape.

Quantitative Data Summary

The following table provides theoretical exact masses for ledaborbactam and its potential metabolites, which can be used to configure the mass spectrometer for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)[M-H]- (m/z)
This compoundC19H26BNO7391.1802392.1875390.1729
LedaborbactamC12H14BNO5263.0965264.1038262.0892
Hydroxylated LedaborbactamC12H14BNO6279.0914280.0987278.0841
Glucuronidated LedaborbactamC18H22BNO11439.1286440.1359438.1213

Note: The m/z values for product ions in an MRM experiment would need to be determined empirically by fragmenting the precursor ions.

Experimental Protocols

Sample Preparation from Plasma

This protocol describes a general procedure for the extraction of ledaborbactam and its metabolites from a plasma matrix.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This is a starting point for an LC-MS/MS method for the analysis of ledaborbactam. Optimization will be required for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial evaluation.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 150°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full scan for initial metabolite identification, followed by targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_identification Metabolite Identification plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis parent_drug Ledaborbactam (Active Form) data_analysis->parent_drug potential_metabolites Potential Metabolites (e.g., Hydroxylated) data_analysis->potential_metabolites troubleshooting_logic start Poor Peak Shape? check_column Check Column Chemistry (End-capped, Hybrid) start->check_column Yes low_signal Low Signal? start->low_signal No check_mobile_phase Optimize Mobile Phase (e.g., Additive) check_column->check_mobile_phase check_system Consider Biocompatible LC System check_mobile_phase->check_system optimize_source Optimize Source Parameters (Voltage, Gas Flow) low_signal->optimize_source Yes improve_sample_prep Improve Sample Prep (e.g., SPE) optimize_source->improve_sample_prep

References

Minimizing ledaborbactam adsorption to labware during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of ledaborbactam to laboratory ware during in vitro experiments. Adsorption to surfaces can lead to inaccurate quantification and a misunderstanding of the compound's potency and activity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is ledaborbactam and why is its adsorption a concern in in vitro experiments?

A1: Ledaborbactam is a novel broad-spectrum boronic acid β-lactamase inhibitor.[1] Like many small molecules, it has the potential to adsorb to the surfaces of common laboratory plastics and glassware. This non-specific binding can reduce the actual concentration of ledaborbactam in solution, leading to an underestimation of its biological activity and inaccurate pharmacokinetic and pharmacodynamic (PK/PD) parameters.

Q2: What are the primary factors that influence the adsorption of ledaborbactam to labware?

A2: The primary drivers of non-specific adsorption to plastic surfaces are hydrophobic and ionic interactions.[2][3] Ledaborbactam's physicochemical properties, such as its lipophilicity (XLogP of 0.49) and potential for hydrogen bonding, can contribute to its interaction with labware surfaces.[4] The choice of labware material (e.g., polystyrene vs. polypropylene), the composition of the experimental buffer (pH, ionic strength), and the presence of other molecules that can compete for binding sites all play a role.

Q3: What are the most common types of labware implicated in small molecule adsorption?

A3: Polystyrene, a material frequently used for microplates and other disposable labware, is known to adsorb hydrophobic molecules.[5][6] Polypropylene is often a better alternative as it tends to be more resistant to the binding of many compounds.[4][6][7] Glassware can also be a source of adsorption, particularly for charged molecules, but its surface can be treated to minimize this.[2][8]

Q4: How can I determine if ledaborbactam is adsorbing to my specific labware?

A4: You can perform a simple experiment to quantify the extent of adsorption. This involves incubating a known concentration of ledaborbactam in the labware under your experimental conditions and then measuring the concentration of the compound in the supernatant over time. A significant decrease in concentration is indicative of adsorption. A detailed protocol for an "Adsorption Assessment Assay" is provided in this guide.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to ledaborbactam adsorption.

Problem: Inconsistent or lower-than-expected activity of ledaborbactam in in vitro assays.

This could be a sign that the effective concentration of ledaborbactam is being reduced due to adsorption to the labware.

Caption: Troubleshooting flowchart for addressing suspected ledaborbactam adsorption.

Mitigation Strategies:

If significant adsorption is confirmed, consider the following strategies, starting with the simplest and most cost-effective options.

StrategyDescriptionExpected Efficacy (General Small Molecules)
Labware Selection Switch from polystyrene to polypropylene labware.[4][6][7] For highly sensitive assays, consider commercially available low-binding microplates.High
Buffer Additives - Surfactants: Add a non-ionic surfactant such as Tween-20 or Triton X-100 to the assay buffer. Common concentrations range from 0.01% to 0.1%.[9][10] - Blocking Proteins: Include Bovine Serum Albumin (BSA) in the buffer at a concentration of 0.1 to 1 mg/mL.[11]Medium to High
Solvent Modification For stock solutions, using a solvent in which ledaborbactam is highly soluble can minimize adsorption prior to dilution in aqueous buffers.Medium
Glassware Treatment For glass vials and containers, silanization can create a hydrophobic surface that repels polar molecules.[1][2][3][8][12]High

Experimental Protocols

Protocol 1: Adsorption Assessment Assay

This protocol allows for the quantification of ledaborbactam adsorption to a specific type of labware.

Adsorption_Assessment_Workflow start Start: Prepare Ledaborbactam Solution dispense Dispense Solution into Test Labware and Control Tubes start->dispense incubate Incubate under Experimental Conditions dispense->incubate sample Collect Supernatant Samples at Different Time Points incubate->sample analyze Analyze Ledaborbactam Concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Percentage of Adsorption analyze->calculate end End: Determine Adsorption Profile calculate->end

Caption: Experimental workflow for the Adsorption Assessment Assay.

Materials:

  • Ledaborbactam

  • Assay buffer (relevant to your in vitro experiment)

  • Test labware (e.g., 96-well polystyrene plate)

  • Control tubes (e.g., low-binding polypropylene tubes)

  • LC-MS/MS or other suitable analytical method for quantifying ledaborbactam

Procedure:

  • Prepare a solution of ledaborbactam in the assay buffer at the desired concentration.

  • Dispense the solution into the wells of the test labware.

  • As a control, dispense the same solution into low-binding polypropylene tubes.

  • Incubate the labware and control tubes under the same conditions as your planned experiment (e.g., temperature, time).

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), carefully collect an aliquot of the supernatant from the test labware and the control tubes.

  • Analyze the concentration of ledaborbactam in each sample using a validated analytical method.

  • Calculate the percentage of adsorption at each time point using the following formula: % Adsorption = [1 - (Concentration in Test Labware / Concentration in Control Tube)] * 100

Note: A study assessing the non-specific binding of ledaborbactam to Centrifree® ultrafiltration devices found it to be 0%.[13][14] This suggests that with the appropriate choice of materials, adsorption can be effectively eliminated.

Protocol 2: Silanization of Glassware

This protocol describes how to treat glassware to reduce the adsorption of molecules.

Materials:

  • Glassware to be treated

  • Detergent

  • Deionized water

  • Dimethyldichlorosilane solution (e.g., 5% in a suitable solvent)

  • Methanol

  • Toluene (or another appropriate rinsing solvent)

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Thoroughly clean the glassware with detergent and rinse with deionized water. Dry completely in an oven.

  • In a chemical fume hood, fill the glassware with the silanizing solution, ensuring all surfaces are coated.

  • Allow the solution to sit for the recommended time (typically a few minutes).

  • Pour out the silanizing solution and rinse the glassware several times with a solvent like toluene to remove any unreacted silanizing agent.[3]

  • Rinse the glassware with methanol to remove the solvent.[3]

  • Allow the glassware to air dry completely in the fume hood.

  • The silanized glassware is now ready for use.

Disclaimer: Always follow appropriate safety precautions when working with chemical reagents. Refer to the Safety Data Sheet (SDS) for all chemicals used.

References

Validation & Comparative

A Comparative Guide to Ledaborbactam Etzadroxil and Other Novel Oral Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, presents a formidable challenge to global public health. In response, the development of novel β-lactamase inhibitors (BLIs) that can be administered orally is a critical area of research. This guide provides an objective comparison of Ledaborbactam Etzadroxil against other emerging oral BLIs and orally available β-lactam/BLI combinations, supported by available experimental data.

Overview of Compared Agents

This guide focuses on a new generation of orally bioavailable compounds designed to overcome β-lactamase-mediated resistance. The agents discussed are:

  • This compound : An investigational oral prodrug of ledaborbactam, a broad-spectrum boronic acid-based BLI. It is being developed in combination with the oral third-generation cephalosporin, ceftibuten.

  • Tebipenem Pivoxil : An oral prodrug of tebipenem, a broad-spectrum carbapenem antibiotic. It is the first orally available carbapenem.

  • Sulopenem Etzadroxil : An oral prodrug of sulopenem, a penem antibacterial. It is co-formulated with probenecid to increase its systemic exposure.

  • Xeruborbactam : A novel, investigational oral cyclic boronate BLI with a broad spectrum of activity against both serine and metallo-β-lactamases.

Mechanism of Action

The fundamental mechanism of these agents involves the inhibition of β-lactamase enzymes, which would otherwise degrade β-lactam antibiotics. However, the specifics of their action and the class of antibiotic they are paired with differ.

This compound is an orally administered prodrug that is rapidly converted to its active form, ledaborbactam, in the body.[1] Ledaborbactam is a boronic acid-based inhibitor that covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[2] This action protects its partner antibiotic, ceftibuten, from degradation, allowing it to inhibit bacterial cell wall synthesis.[3][4]

Tebipenem Pivoxil is also a prodrug, which is metabolized to the active carbapenem, tebipenem.[5] Unlike the other agents in this comparison, tebipenem itself has potent antibacterial activity. Its mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][6] Its carbapenem structure provides stability against many β-lactamases.[6]

Sulopenem Etzadroxil is an oral prodrug of the penem antibiotic, sulopenem.[7] Similar to tebipenem, sulopenem's primary mechanism is the inhibition of bacterial cell wall synthesis through binding to PBPs.[8] It is administered with probenecid, which inhibits the renal clearance of sulopenem, thereby increasing its plasma concentration.[9][10]

Xeruborbactam is a cyclic boronate BLI with a broad inhibitory spectrum against serine (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[11][12] It is being investigated in combination with various β-lactams. In addition to its BLI activity, xeruborbactam has shown some intrinsic, though modest, antibacterial activity by binding to PBPs.[12][13]

Mechanism_of_Action_Oral_Prodrugs cluster_ledaborbactam This compound cluster_tebipenem Tebipenem Pivoxil cluster_sulopenem Sulopenem Etzadroxil This compound (Oral Prodrug) This compound (Oral Prodrug) Ledaborbactam (Active BLI) Ledaborbactam (Active BLI) This compound (Oral Prodrug)->Ledaborbactam (Active BLI) Hydrolysis β-lactamase Inhibition β-lactamase Inhibition Ledaborbactam (Active BLI)->β-lactamase Inhibition Tebipenem Pivoxil (Oral Prodrug) Tebipenem Pivoxil (Oral Prodrug) Tebipenem (Active Antibiotic) Tebipenem (Active Antibiotic) Tebipenem Pivoxil (Oral Prodrug)->Tebipenem (Active Antibiotic) Hydrolysis PBP Inhibition PBP Inhibition Tebipenem (Active Antibiotic)->PBP Inhibition Sulopenem Etzadroxil (Oral Prodrug) Sulopenem Etzadroxil (Oral Prodrug) Sulopenem (Active Antibiotic) Sulopenem (Active Antibiotic) Sulopenem Etzadroxil (Oral Prodrug)->Sulopenem (Active Antibiotic) Hydrolysis PBP_Inhibition_Sul PBP Inhibition Sulopenem (Active Antibiotic)->PBP_Inhibition_Sul

Figure 1: Mechanism of action for oral prodrugs.

Comparative In Vitro Activity

The in vitro efficacy of these agents is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of bacteria. The following tables summarize the available MIC data for Ledaborbactam in combination with Ceftibuten, Tebipenem, Sulopenem, and Xeruborbactam against key bacterial isolates.

Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

Organism (Phenotype)MIC50 (µg/mL)MIC90 (µg/mL)
Multidrug-Resistant (MDR)0.251
ESBL-producing0.251
KPC-producing0.120.5
OXA-48-like-producing0.251

Data sourced from studies on ceftibuten in combination with a fixed concentration of ledaborbactam.[2]

Table 2: In Vitro Activity of Tebipenem against Various Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.030.06
Klebsiella pneumoniae0.030.06
Proteus mirabilis0.120.25
Haemophilus influenzae≤0.1250.25
Streptococcus pneumoniae≤0.0150.03

Data represents the activity of tebipenem, the active form of tebipenem pivoxil.[14][15]

Table 3: In Vitro Activity of Sulopenem against Enterobacterales

Organism (Phenotype)MIC50 (µg/mL)MIC90 (µg/mL)
All Enterobacterales0.030.25
ESBL-phenotype E. coli0.030.06
ESBL-phenotype K. pneumoniae0.061
Ciprofloxacin-resistant0.030.25

Data represents the activity of sulopenem, the active form of sulopenem etzadroxil.[16][17]

Table 4: In Vitro Activity of Xeruborbactam (Intrinsic Activity)

Organism (Phenotype)MIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-resistant Enterobacterales1632
Carbapenem-resistant A. baumannii1664
Pseudomonas aeruginosa>64>64

This table reflects the intrinsic antibacterial activity of xeruborbactam alone, which is modest. Its primary role is as a BLI to potentiate a partner antibiotic.[13][18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies for each agent.

In Vitro Susceptibility Testing
  • General Protocol : The in vitro activity data presented is primarily derived from broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth. The microtiter plates are then inoculated with a standardized bacterial suspension and incubated. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Clinical Trial Protocols

This compound (in combination with Ceftibuten)

  • Phase 1 Studies (e.g., NCT04243863, NCT04877379) : These studies in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound administered alone and in combination with ceftibuten. Blood and urine samples were collected at predefined intervals to determine the pharmacokinetic profiles of the drugs and their metabolites.[20]

Tebipenem Pivoxil

  • PIVOT-PO Phase 3 Trial (NCT06059846) : This is a global, randomized, double-blind study comparing oral tebipenem pivoxil HBr to intravenous imipenem-cilastatin in hospitalized adult patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP). The primary endpoint is the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit.[21][22]

Sulopenem Etzadroxil

  • Phase 3 Trials for uUTI (e.g., IT001-301, IT001-310) : These were prospective, randomized, multi-center, double-blind studies. For instance, one trial compared oral sulopenem etzadroxil/probenecid with oral ciprofloxacin for the treatment of uncomplicated urinary tract infections (uUTI) in adult women.[23][24][25] Another compared it to amoxicillin/clavulanate.[23] The primary efficacy outcome was the overall success (combined clinical and microbiological success) at the test-of-cure visit.[23][25]

Xeruborbactam

  • Phase 1 Studies (e.g., NCT04380207, NCT04578873) : These trials in healthy adults were designed to evaluate the safety, tolerability, and pharmacokinetics of xeruborbactam, both alone and in combination with a partner β-lactam like meropenem.[26] These studies involve single and multiple ascending doses with intensive pharmacokinetic sampling.[27]

Clinical_Trial_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B (Comparator) Treatment Arm B (Comparator) Randomization->Treatment Arm B (Comparator) Treatment Period Treatment Period Treatment Arm A->Treatment Period Treatment Arm B (Comparator)->Treatment Period Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis

Figure 2: A generalized clinical trial workflow.

Summary and Future Outlook

This compound, in combination with ceftibuten, represents a promising oral treatment option for infections caused by multidrug-resistant Enterobacterales, particularly cUTIs. Its targeted action against a broad range of serine-β-lactamases restores the activity of an established oral cephalosporin.

In comparison, tebipenem pivoxil and sulopenem etzadroxil are themselves oral β-lactam antibiotics with inherent stability against many β-lactamases. Tebipenem, as a carbapenem, offers potent broad-spectrum activity, a significant advantage for an oral agent. Sulopenem provides a new oral penem option, particularly for resistant urinary tract infections. Xeruborbactam stands out for its exceptionally broad-spectrum BLI activity, including against metallo-β-lactamases, positioning it as a versatile partner for various β-lactams to tackle some of the most difficult-to-treat resistant pathogens.

The choice between these agents in a clinical setting will depend on the specific pathogen, its resistance mechanisms, the site of infection, and the safety profile of each drug. The ongoing clinical trials will be crucial in defining the precise role of each of these novel oral therapies in the management of infectious diseases. For drug development professionals, these compounds represent significant advances in the fight against antimicrobial resistance, each with a unique profile that could fill a critical unmet medical need.

References

A Comparative Analysis of Ledaborbactam and Avibactam Efficacy Against KPC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MALVERN, PA & DURHAM, NC – November 8, 2025 – In the ongoing battle against antimicrobial resistance, the comparative efficacy of novel β-lactamase inhibitors is a critical area of research. This guide provides a detailed comparison of ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, and avibactam, a well-established diazabicyclooctane inhibitor, against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Executive Summary

Ledaborbactam, in combination with the oral cephalosporin ceftibuten, demonstrates potent in-vitro activity against a broad range of serine β-lactamase-producing Enterobacterales, including those expressing KPC enzymes.[1][2] Notably, ceftibuten-ledaborbactam maintains its efficacy against certain KPC variants that confer resistance to the ceftazidime-avibactam combination.[3][4][5] Avibactam, paired with ceftazidime, has been a valuable therapeutic option for infections caused by KPC-producing organisms; however, the emergence of resistance, often through mutations in the blaKPC gene, presents a growing clinical challenge.[6][7][8] This guide presents a comprehensive overview of the available data, highlighting the strengths and limitations of each inhibitor.

Data Presentation

Table 1: In-Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam against KPC-Producing Enterobacterales
Organism/GenotypeNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible at ≤1 µg/mL
KPC-positive--285.9

Data synthesized from a 2018-2020 global surveillance collection. Ledaborbactam concentration was fixed at 4 µg/mL.[1][9]

Table 2: Comparative In-Vitro Activity of Ceftibuten-Ledaborbactam and Ceftazidime-Avibactam against Engineered E. coli Strains Expressing Wild-Type and Mutant KPC Enzymes
KPC VariantCeftibuten-Ledaborbactam MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)
KPC-2≤0.5≤0.5
KPC-2 D179Y≤0.5>256
KPC-2 D179Y/T243M≤0.5>256
KPC-3≤0.5≤0.5
KPC-3 V240G≤0.5>256
KPC-3 D179Y0.5 - 1256

MICs were determined with a fixed concentration of 4 µg/mL for the β-lactamase inhibitors.[4][10]

Table 3: In-Vivo Efficacy of Ceftibuten-Ledaborbactam in a Murine Urinary Tract Infection Model
Treatment RegimenMean Bacterial Burden in Kidneys (log10 cfu/tissue)Mean Bacterial Burden in Bladders (log10 cfu/tissue)
0 h Control5.542.95
24 h Control (Saline)>9>5.5
Ceftibuten monotherapySimilar to 24 h controlSimilar to 24 h control
Ceftibuten-ledaborbactam (400 mg q8h HSR)3.56 - 6.442.00 - 3.92
Ceftibuten-ledaborbactam (600 mg q12h HSR)4.09 - 5.942.00 - 3.92

HSR: Human Simulated Regimen. Data for nine isolates with MIC ≤ 0.5 mg/L.[11]

Table 4: In-Vivo Efficacy of Ceftazidime-Avibactam in a Murine Infection Model with KPC-2-Producing K. pneumoniae
Treatment GroupBacterial Load in Spleen (CFU)Bacterial Load in Liver (CFU)
Infected GroupHigher CFU countsHigher CFU counts
Treatment GroupLower CFU countsLower CFU counts

This study indicated a significant therapeutic effect, although specific CFU counts were not detailed.[12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

  • Inoculum: Bacterial suspensions were prepared to a final concentration of approximately 5 x 105 CFU/mL.

  • Inhibitor Concentration: For combination testing, the β-lactamase inhibitors (ledaborbactam or avibactam) were used at a fixed concentration, typically 4 µg/mL.[2][4][10]

  • Incubation: Plates were incubated at 35-37°C for 18-24 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

Murine Thigh Infection Model
  • Animal Model: Neutropenic mice were used to assess the in-vivo efficacy of the antibiotic combinations.[2]

  • Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension of the KPC-producing strain.

  • Treatment: Human-simulated regimens of the antibiotics were administered, typically via subcutaneous injections.

  • Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine the bacterial burden (CFU/thigh). Efficacy was determined by the reduction in bacterial load compared to control groups.[2]

Murine Urinary Tract Infection (UTI) Model
  • Animal Model: Female mice were used for this model.

  • Infection: A bacterial suspension of the uropathogenic KPC-producing strain was instilled directly into the bladder via a catheter.

  • Treatment: Human-simulated oral regimens of ceftibuten and ledaborbactam were administered.[11]

  • Endpoint: After 24 hours of treatment, the bacterial burden in both the kidneys and bladder was determined by homogenizing the tissues and plating serial dilutions to enumerate CFU.[11]

Mandatory Visualization

KPC_Inhibition_Pathway cluster_ledaborbactam Ceftibuten-Ledaborbactam cluster_avibactam Ceftazidime-Avibactam Ceftibuten_L Ceftibuten Bacterial_Cell_Wall_L Bacterial Cell Wall Synthesis Ceftibuten_L->Bacterial_Cell_Wall_L Inhibits Ledaborbactam Ledaborbactam (Bicyclic Boronate) KPC_L KPC Enzyme Ledaborbactam->KPC_L Inhibits KPC_L->Ceftibuten_L Hydrolyzes (Prevented by Ledaborbactam) Cell_Lysis_L Cell Lysis Bacterial_Cell_Wall_L->Cell_Lysis_L Leads to Ceftazidime_A Ceftazidime Bacterial_Cell_Wall_A Bacterial Cell Wall Synthesis Ceftazidime_A->Bacterial_Cell_Wall_A Inhibits Avibactam Avibactam (Diazabicyclooctane) KPC_A KPC Enzyme (Wild-type) Avibactam->KPC_A Inhibits Mutant_KPC_A Mutant KPC (e.g., D179Y) Avibactam->Mutant_KPC_A Reduced Inhibition KPC_A->Ceftazidime_A Hydrolyzes (Prevented by Avibactam) Mutant_KPC_A->Ceftazidime_A Increased Hydrolysis Cell_Lysis_A Cell Lysis Bacterial_Cell_Wall_A->Cell_Lysis_A Leads to

Caption: Mechanism of action for Ledaborbactam and Avibactam combinations.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis Isolates KPC-Producing Enterobacterales Isolates MIC Broth Microdilution (MIC Determination) Isolates->MIC Susceptibility Comparative Susceptibility Data MIC->Susceptibility PKPD Pharmacokinetic/ Pharmacodynamic Analysis Susceptibility->PKPD Inform Murine_Model Neutropenic Murine Thigh/UTI Model Infection Infection with KPC-Producing Strain Murine_Model->Infection Treatment Treatment with Ledaborbactam/Avibactam combinations Infection->Treatment Efficacy Determine Bacterial Load (CFU in Thigh/Kidney/Bladder) Treatment->Efficacy Efficacy->PKPD

Caption: General experimental workflow for efficacy evaluation.

Discussion

The available data indicate that both ledaborbactam and avibactam are potent inhibitors of KPC enzymes. Ceftazidime-avibactam has demonstrated clinical efficacy against KPC-producing Enterobacterales.[15] However, the emergence of resistance through mutations in the blaKPC gene, such as the D179Y substitution, is a significant concern.[7][8] These mutations can lead to increased hydrolysis of ceftazidime and reduced inhibition by avibactam, resulting in clinical treatment failures.[6][16][17]

Ceftibuten-ledaborbactam has shown a promising profile, particularly in its activity against ceftazidime-avibactam-resistant KPC variants.[3][4][5][10] The bicyclic boronate structure of ledaborbactam appears to be less affected by the KPC mutations that compromise avibactam's efficacy.[3][10] Furthermore, ceftibuten itself may be a more stable partner agent against certain KPC variants compared to ceftazidime.[4][5][10] The development of an oral formulation of ceftibuten-ledaborbactam also offers a potential advantage for treating less severe infections or as a step-down therapy.[1][2][9][18][19]

In-vivo studies in murine models have supported the in-vitro findings, demonstrating the efficacy of both combinations in reducing bacterial loads in relevant infection sites.[2][11][12][13]

Conclusion

Ledaborbactam represents a significant advancement in the fight against KPC-producing Enterobacterales, demonstrating potent activity, including against strains resistant to avibactam. While avibactam remains a crucial therapeutic tool, the emergence of resistance necessitates the continued development of new inhibitors like ledaborbactam. Further clinical studies are warranted to fully elucidate the comparative clinical efficacy and safety of these two important β-lactamase inhibitors.

References

Head-to-head comparison of ceftibuten-ledaborbactam and tebipenem pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Ceftibuten-Ledaborbactam and Tebipenem Pivoxil for the Treatment of Complicated Urinary Tract Infections

Introduction

The rise of multidrug-resistant (MDR) Enterobacterales presents a significant challenge in treating complicated urinary tract infections (cUTIs), traditionally managed with intravenous therapies. This has spurred the development of potent oral antibiotics capable of managing these infections in an outpatient setting. This guide provides a head-to-head comparison of two late-stage oral antimicrobial agents: ceftibuten-ledaborbactam and tebipenem pivoxil. We will examine their respective mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical trial outcomes, supported by experimental data.

Table 1: General Characteristics

FeatureCeftibuten-LedaborbactamTebipenem Pivoxil
Drug Class Cephalosporin / β-Lactamase Inhibitor (BLI) CombinationCarbapenem
Component Drugs Ceftibuten / Ledaborbactam etzadroxil (prodrug)Tebipenem pivoxil hydrobromide (prodrug)
Administration OralOral
Primary Indication Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP)Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP)
Development Status Phase 3 Clinical Trials CompletedPhase 3 Clinical Trials Completed

Mechanism of Action

Both agents disrupt bacterial cell wall synthesis, a critical process for bacterial survival, but they employ different strategies to overcome resistance.

Ceftibuten-Ledaborbactam: Ceftibuten is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, its activity can be compromised by β-lactamase enzymes produced by resistant bacteria. Ledaborbactam is a novel, broad-spectrum boronic acid β-lactamase inhibitor that protects ceftibuten from degradation.[2] It is administered as an orally bioavailable prodrug, this compound, which is rapidly converted to the active ledaborbactam in the body.[2][3] Ledaborbactam covalently and reversibly binds to the active site of Ambler class A, C, and D serine β-lactamases, restoring ceftibuten's efficacy against many MDR strains.[2][4]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Wall Cell Wall Synthesis PBP->Wall Required for Ceftibuten Ceftibuten Ceftibuten->PBP Binds to & Inhibits BL β-Lactamase (e.g., ESBL, KPC) BL->Ceftibuten Degrades Ledaborbactam Ledaborbactam Ledaborbactam->BL Inhibits Lysis Cell Lysis Wall->Lysis Inhibition leads to

Mechanism of Ceftibuten-Ledaborbactam.

Tebipenem Pivoxil: Tebipenem pivoxil is an orally available prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[5][6] Upon administration, it is rapidly absorbed and converted to its active form, tebipenem.[7] Like other carbapenems, tebipenem inhibits bacterial cell wall synthesis by binding to essential PBPs.[8][9] Its structure makes it highly stable against degradation by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, allowing it to remain effective against a wide range of resistant bacteria without a partnered inhibitor.[8][10]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Wall Cell Wall Synthesis PBP->Wall Required for Tebipenem Tebipenem Tebipenem->PBP Binds to & Inhibits BL β-Lactamase (e.g., ESBL) BL->Tebipenem Low susceptibility to degradation Lysis Cell Lysis Wall->Lysis Inhibition leads to

Mechanism of Tebipenem.

Table 2: Mechanism of Action Summary

FeatureCeftibuten-LedaborbactamTebipenem Pivoxil
Antibiotic Core Ceftibuten (3rd Gen. Cephalosporin)Tebipenem (Carbapenem)
Primary Target Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)[8]
Resistance Evasion Ledaborbactam inhibits serine β-lactamases (Class A, C, D)[2]Carbapenem structure is stable against many β-lactamases (e.g., ESBLs, AmpC)[8][10]

In Vitro Activity & Spectrum

Both drugs demonstrate potent in vitro activity against a wide range of Enterobacterales, including MDR isolates commonly responsible for cUTIs.

Ceftibuten-Ledaborbactam: The addition of ledaborbactam significantly enhances ceftibuten's activity. In a global surveillance study (2018-2020), ceftibuten-ledaborbactam inhibited 89.7% of MDR Enterobacterales isolates at ≤1 μg/mL (MIC90 of 0.25 μg/mL).[3] It showed high efficacy against isolates with specific resistance genotypes, inhibiting 96.3% of CTX-M-9 group isolates and 85.9% of KPC-positive isolates.[3] In a panel of isolates from a Phase 3 cUTI study, ceftibuten-ledaborbactam inhibited 98.8% of all Enterobacterales and 95.9% of ESBL-phenotype isolates, with an MIC90 of 0.25/4 μg/mL and 0.5/4 μg/mL, respectively.[11]

Tebipenem Pivoxil: Tebipenem is highly active against Enterobacterales, including ESBL-producing and fluoroquinolone-resistant strains.[12][13] A study of UTI isolates from US hospitals (2019-2020) reported an MIC90 of 0.06 μg/mL against Enterobacterales, comparable to meropenem and ertapenem.[14] Another study found that tebipenem inhibited 98% of Enterobacterales isolates with available breakpoints and demonstrated potent activity against ESBL-producing E. coli and K. pneumoniae.[15] Its activity is unaffected by the presence of ESBL and AmpC enzymes.[16]

Table 3: Comparative In Vitro Activity (MIC90, μg/mL) Against Enterobacterales

Organism / PhenotypeCeftibuten-Ledaborbactam (fixed 4 μg/mL ledaborbactam)Tebipenem
All Enterobacterales 0.25[3]0.06[14]
Multidrug-Resistant (MDR) 0.25[3]0.06[14]
ESBL Phenotype 0.5[11]0.06[14]
E. coli 0.12 (provisional breakpoint)[11]0.015-0.03[14]
K. pneumoniae 0.5 (provisional breakpoint)[11]0.015-0.03[14]
KPC-Positive Isolates 2.0[3]Activity requires a BLI[10]
OXA-48-Positive Isolates 2.0[3]Activity requires a BLI[10]

Note: Direct comparison of MIC values should be interpreted with caution due to different study designs and isolate collections.

Pharmacokinetics

Both drugs are formulated as oral prodrugs to enhance bioavailability.

Ceftibuten-Ledaborbactam: Ceftibuten has excellent oral bioavailability (75-90%).[17][18] this compound is extensively converted to the active inhibitor, ledaborbactam, with the prodrug accounting for less than 2% of total exposure.[19] Following multiple doses, the terminal half-life of ledaborbactam is approximately 11 to 12 hours.[19] A significant portion of ledaborbactam is excreted unchanged in the urine (84%), making it well-suited for treating UTIs.[19]

Tebipenem Pivoxil: Tebipenem pivoxil HBr is rapidly converted to active tebipenem in the enterocytes, with the prodrug being undetectable in systemic circulation.[5][7] In healthy adults, the maximum plasma concentration (Cmax) is reached within 1.5 hours.[5][6] Approximately 55% to 60% of the tebipenem dose is recovered in the urine.[5][6] Plasma exposure increases with renal impairment, suggesting that dose adjustments may be necessary for patients with reduced kidney function.[12]

Table 4: Pharmacokinetic Parameters in Healthy Adults

ParameterCeftibuten-LedaborbactamTebipenem Pivoxil
Bioavailability Ceftibuten: 75-90%[17][18]Not specified, but orally available
Prodrug Conversion Extensive (this compound to Ledaborbactam)[19]Rapid & Extensive (Tebipenem pivoxil to Tebipenem)[5][7]
Time to Cmax (Tmax) Not specified~1.0-1.5 hours[5][6]
Half-life (t1/2) Ledaborbactam: ~11-12 hours[19]~1.0 hour[20]
Urinary Excretion Ledaborbactam: ~84%[19]~55-60%[6]
Food Effect Not specifiedPlasma concentrations comparable in fed and fasted states[6]

Clinical Efficacy and Safety

Both drug candidates have undergone Phase 3 trials for the treatment of cUTI and acute pyelonephritis, demonstrating non-inferiority to standard intravenous carbapenem therapy.

Ceftibuten-Ledaborbactam: Data from the CERTAIN-1 Phase 3 study was used to evaluate the in vitro activity of the combination against clinical isolates, showing robust activity.[11] Specific clinical outcome data from the Phase 3 trial is pending full publication. Phase 1 studies showed the combination was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal disorders.[19]

Tebipenem Pivoxil: In the Phase 3 ADAPT-PO trial, oral tebipenem pivoxil HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI or AP.[21] The primary endpoint, a composite of clinical cure and favorable microbiologic response, was met by 58.8% of patients in the tebipenem group versus 61.6% in the ertapenem group.[21] Clinical cure rates at the test-of-cure visit were high and similar in both groups (93.1% vs. 93.6%).[21] A subsequent Phase 3 trial (PIVOT-PO) also demonstrated non-inferiority of oral tebipenem compared to IV imipenem-cilastatin.[22] The most common adverse events were mild diarrhea and headache, with a safety profile similar to the comparator arm.[21]

Table 5: Summary of Key Phase 3 Clinical Trial Data for cUTI

FeatureCeftibuten-LedaborbactamTebipenem Pivoxil (ADAPT-PO Trial)
Comparator Intravenous (IV) ertapenemIntravenous (IV) ertapenem[21]
Primary Endpoint Overall Response (Composite of clinical cure and microbiological response)Overall Response (Composite of clinical cure and microbiological response)[21]
Outcome Data pending full publicationNon-inferiority to IV ertapenem[21]
Overall Response Rate Not yet published58.8% vs. 61.6% for ertapenem[21]
Clinical Cure Rate Not yet published93.1% vs. 93.6% for ertapenem[21]
Common Adverse Events Gastrointestinal disorders[19]Mild diarrhea, headache[21]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro and in vivo experimental models.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Isolate Preparation: Bacterial isolates are cultured on agar plates, and colonies are used to prepare a standardized inoculum suspension.

  • Drug Dilution: The antimicrobial agents are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For ceftibuten-ledaborbactam, ledaborbactam is typically tested at a fixed concentration (e.g., 4 μg/mL).[3]

  • Inoculation: Microtiter plates containing the serially diluted drugs are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Workflow for Broth Microdilution MIC Testing.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is used to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) parameters required for efficacy.

Methodology:

  • Induce Neutropenia: Mice are rendered neutropenic by injections of cyclophosphamide to eliminate the confounding effects of the host immune system.

  • Infection: Mice are inoculated in the thigh muscle with a standardized suspension of a clinical bacterial isolate.

  • Drug Administration: At a set time post-infection (e.g., 2 hours), human-simulated dosing regimens of the test articles (e.g., ceftibuten alone, or ceftibuten plus escalating doses of ledaborbactam) are administered.[17][23]

  • Sample Collection: At 24 hours post-treatment initiation, mice are euthanized, and thigh tissues are harvested.

  • Bacterial Burden Quantification: Thighs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).

  • PK/PD Analysis: The change in bacterial burden (log10 CFU/thigh) over 24 hours is correlated with drug exposure parameters (e.g., ƒAUC/MIC) to determine the exposure required for bacteriostasis or bactericidal activity.[23][24]

Workflow for Murine Thigh Infection Model.

References

Comparative Analysis of Ledaborbactam and Vaborbactam Inhibition of AmpC Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A key mechanism of resistance is the production of β-lactamase enzymes, such as AmpC, which inactivate β-lactam antibiotics. This guide provides a detailed comparative analysis of two novel β-lactamase inhibitors, ledaborbactam and vaborbactam, focusing on their inhibitory activity against AmpC enzymes.

Introduction to Ledaborbactam and Vaborbactam

Ledaborbactam (formerly VNRX-5236) is a new, orally bioavailable boronic acid β-lactamase inhibitor. It is under development in combination with the oral third-generation cephalosporin, ceftibuten.[1][2] This combination aims to provide an effective oral treatment option for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases, including AmpC.[3][4]

Vaborbactam (formerly RPX7009) is a cyclic boronic acid-based β-lactamase inhibitor. It is approved for clinical use in combination with the carbapenem antibiotic meropenem. This intravenous combination is highly active against Gram-negative pathogens, particularly Klebsiella pneumoniae carbapenemase (KPC)-producing carbapenem-resistant Enterobacteriaceae (CRE), and also demonstrates potent inhibition of AmpC enzymes.[5][6]

Mechanism of Action

Both ledaborbactam and vaborbactam are serine β-lactamase inhibitors, targeting the active site serine residue of enzymes like AmpC. Their boronic acid moiety forms a reversible covalent bond with the serine hydroxyl group in the active site of the β-lactamase. This binding prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics, thereby restoring their antibacterial activity.

Vaborbactam has been shown to be a potent, reversible inhibitor of class A and class C β-lactamases.[5] For AmpC enzymes, vaborbactam has demonstrated progressive inactivation with high efficiency and a residence time of approximately 3 minutes.[7] Ledaborbactam also covalently and reversibly binds to and inhibits Ambler class A, C, and D β-lactamases.[3]

Data Presentation: Ledaborbactam vs. Vaborbactam Against AmpC Enzymes

The following table summarizes the available quantitative data on the inhibition of AmpC enzymes by ledaborbactam and vaborbactam. It is important to note that the available data for ledaborbactam is primarily from cellular assays (MICs in the presence of a partner antibiotic), while for vaborbactam, more direct enzymatic kinetic data (Ki values) are available.

InhibitorParameterOrganism/EnzymeValueReference
Ledaborbactam MIC of Ceftibuten-Ledaborbactam (Ledaborbactam at 4 µg/mL)AmpC-producing E. coli4 µg/mL (increase from 0.25 µg/mL in control)[1]
MIC reduction of CeftibutenAmpC-producing Enterobacterales32- to 1,024-fold reduction[7]
Vaborbactam KiAmpC enzymes0.021 - 1.04 µM[5]
KiClass C enzymes0.022 - 0.18 µM[5]
Inactivation efficiency (k2/K)AmpC1.2 x 104 to 2.4 x 104 M-1s-1[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for determining the key parameters presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a β-lactam antibiotic in combination with a β-lactamase inhibitor is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inhibitor Plates: The β-lactamase inhibitor (e.g., ledaborbactam) is prepared at a fixed concentration (e.g., 4 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution of Antibiotic: The β-lactam antibiotic (e.g., ceftibuten) is serially diluted in two-fold steps in the inhibitor-containing broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., of an AmpC-producing E. coli strain) is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be determined through various kinetic assays, often using a chromogenic substrate like nitrocefin.

  • Enzyme and Inhibitor Incubation: Purified AmpC β-lactamase is pre-incubated with varying concentrations of the inhibitor (e.g., vaborbactam) in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period to allow for the establishment of the enzyme-inhibitor complex.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin.

  • Monitoring of Hydrolysis: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time.

  • Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction progress curves. The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis. For covalent inhibitors, more complex models may be required to determine the individual rate constants for binding and inactivation.[8]

Visualizations

AmpC Induction Signaling Pathway

AmpC_Induction cluster_cell_wall Cell Wall Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) PG_synthesis Peptidoglycan Synthesis PBP->PG_synthesis PG_precursors Peptidoglycan Precursors PG_precursors->PBP Muropeptides Anhydro-muropeptides (Signaling Molecules) PG_synthesis->Muropeptides Accumulation of degradation products BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpD AmpD (Amidase) AmpG->AmpD Degradation AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activation AmpC_gene ampC gene AmpR->AmpC_gene Induction of Transcription AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolysis & Inactivation Ki_Determination_Workflow start Start enzyme_prep Prepare Purified AmpC Enzyme Solution start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor (e.g., Vaborbactam) start->inhibitor_prep preincubation Pre-incubate Enzyme with Inhibitor enzyme_prep->preincubation inhibitor_prep->preincubation substrate_add Add Chromogenic Substrate (e.g., Nitrocefin) preincubation->substrate_add measurement Monitor Absorbance Change Spectrophotometrically substrate_add->measurement data_analysis Calculate Initial Velocities and Determine Ki measurement->data_analysis end End data_analysis->end

References

Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Phase 1 clinical trial data for Ledaborbactam Etzadroxil, a novel oral β-lactamase inhibitor, focusing on its safety and pharmacokinetic (PK) profile. For context, its performance is compared against two established intravenous β-lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in Zavicefta®).

This compound is a prodrug that is rapidly and extensively converted to its active form, ledaborbactam (LED).[1][2][3] It is being developed in combination with the oral cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.[1][4][5] Ledaborbactam inhibits a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative pathogens.[5][6]

Comparative Safety Profile: Phase 1 Data

The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an investigational drug in healthy volunteers.[7][8] The safety profile of this compound, administered with and without ceftibuten, was assessed in two Phase 1 studies. The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Trials

Drug CombinationDosing RegimenNo. of ParticipantsTEAE IncidenceMost Common TEAEsReference
This compound ± Ceftibuten Single doses (100-1000 mg); Multiple doses (75-500 mg q8h)10982%Gastrointestinal disorders (28%)[1][3]
Placebo -2778%Gastrointestinal disorders (15%)[1][3]
Meropenem/Vaborbactam Single and multiple ascending doses76Not specified; well-toleratedNot specified[9][10]
Ceftazidime/Avibactam Single dose32 (pediatric)18.8%Mild to moderate AEs, no serious AEs[11]

In the this compound trials, TEAEs related to gastrointestinal disorders were reported more frequently in the active treatment group (28%) compared to the placebo group (15%).[1][3] For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults concluded the combination was well tolerated.[9][10] Similarly, a Phase 1 study of Zavicefta (ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[11]

Comparative Pharmacokinetics (PK)

Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution, metabolism, and excretion of a drug.[7][8] this compound demonstrated extensive conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than 2% of the active form.[1][2][3]

Table 2: Single-Dose Pharmacokinetic Parameters of β-Lactamase Inhibitors (Healthy Adults)

Inhibitor (Prodrug)DoseCmax (µg/mL)AUCinf (h·µg/mL)Tmax (h)Reference
Ledaborbactam (from this compound)100 mg-15.41.25 - 2.0[1]
1000 mg-114.01.25 - 2.0[1]
Vaborbactam 1000 mg68.62150.5[10]
2000 mg1494960.5[10]
Avibactam 500 mg12.328.5~1.0[12]

Note: Data for different drugs are from separate studies and not from a head-to-head comparison.

Following single doses of this compound, the exposure (AUC) of the active ledaborbactam increased in a dose-proportional manner.[1][3]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)

Inhibitor (from Prodrug)Dosing Regimen (10 days)AUCtau (0-8h) (h·µg/mL)Terminal Half-Life (t½)Key FindingReference
Ledaborbactam (from this compound)75 mg q8h13.9~11-12 hoursLess than proportional dose increase in exposure[1][3]
500 mg q8h70.0~11-12 hours84% of drug excreted unchanged in urine at steady state[1]

After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25 hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]

Experimental Protocols

The data for this compound was derived from two Phase 1, randomized, double-blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov: NCT04243863 and NCT04877379).[3]

General Phase 1 Protocol for Antibacterial Agents:

  • Study Design : The trials typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are randomized to receive either the active drug or a placebo.

  • Dose Escalation : The SAD phase begins with a single low dose of the drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase follows, where subjects receive multiple doses over a set period (e.g., 10 days for Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated administration.[1]

  • Inclusion/Exclusion Criteria : Participants are typically healthy adults (e.g., 18-55 years) with a normal body mass index and no clinically significant health issues or allergies to related drugs.[14][15]

  • Pharmacokinetic Sampling : Blood and urine samples are collected at frequent, prespecified intervals before and after drug administration. These samples are analyzed to determine key PK parameters like Cmax (maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).[7][8]

  • Safety and Tolerability Monitoring : Safety is the primary endpoint. This involves continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their severity and potential relationship to the study drug.[8]

  • Food Effect/Drug Interaction : Some Phase 1 studies may include cohorts to assess the effect of food on drug absorption or to evaluate potential drug-drug interactions with a combination agent, as was done for this compound and ceftibuten.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new antibacterial agent, incorporating both single and multiple ascending dose stages.

Phase1_Workflow cluster_SAD Single Ascending Dose (SAD) Phase cluster_MAD Multiple Ascending Dose (MAD) Phase Screening Subject Screening Randomization_SAD Randomization (Drug vs. Placebo) Screening->Randomization_SAD Dosing_SAD_C1 Cohort 1 Dosing (Lowest Dose) Randomization_SAD->Dosing_SAD_C1 PK_Safety_SAD_C1 PK & Safety Monitoring Dosing_SAD_C1->PK_Safety_SAD_C1 Review_SAD_C1 Safety Review PK_Safety_SAD_C1->Review_SAD_C1 Dosing_SAD_Cn Cohort 'n' Dosing (Higher Dose) Review_SAD_C1->Dosing_SAD_Cn If Safe PK_Safety_SAD_Cn PK & Safety Monitoring Dosing_SAD_Cn->PK_Safety_SAD_Cn Review_SAD_Cn Safety Review PK_Safety_SAD_Cn->Review_SAD_Cn Randomization_MAD Randomization (Drug vs. Placebo) Review_SAD_Cn->Randomization_MAD Proceed to MAD FollowUp End of Study Follow-up Review_SAD_Cn->FollowUp Dosing_MAD Multiple Dosing (e.g., 7-14 Days) Randomization_MAD->Dosing_MAD PK_Safety_MAD Steady-State PK & Safety Monitoring Dosing_MAD->PK_Safety_MAD Review_MAD Final Safety Review PK_Safety_MAD->Review_MAD Review_MAD->FollowUp Analysis Data Analysis (Safety & PK Profile) Decision Decision for Phase 2 Analysis->Decision FollowUp->Analysis

Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.

References

Correlating In Vitro Susceptibility with In Vivo Outcomes for Ledaborbactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro susceptibility and in vivo efficacy of ledaborbactam, a novel broad-spectrum boronic acid β-lactamase inhibitor. Ledaborbactam is under development in an oral combination with the third-generation cephalosporin, ceftibuten, as ledaborbactam etzadroxil, for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][2] This document summarizes key experimental data, details methodologies, and visualizes critical pathways to aid in the comprehensive evaluation of this compound.

Mechanism of Action

Ledaborbactam functions by inhibiting bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics like ceftibuten.[3][4] Specifically, ledaborbactam covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[1] This inhibition restores the antibacterial activity of ceftibuten against a wide range of serine β-lactamase-producing Enterobacterales.[5][6] Ledaborbactam itself does not possess antibacterial activity.[1]

In Vitro and In Vivo Correlation: A Murine Thigh Infection Model

A key study investigated the relationship between the in vitro minimum inhibitory concentrations (MICs) of ceftibuten/ledaborbactam and the in vivo efficacy in a neutropenic murine thigh infection model against 12 ceftibuten-resistant Enterobacterales isolates.[7] The study aimed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index and the magnitude of exposure associated with bacteriostasis.

Experimental Protocols

In Vitro Susceptibility Testing:

  • Bacterial Isolates: 12 ceftibuten-resistant Enterobacterales isolates were used, including Klebsiella pneumoniae (n=6), Escherichia coli (n=5), and Enterobacter cloacae (n=1).[7]

  • Methodology: Broth microdilution was performed according to Clinical and Laboratory Standards Institute (CLSI) guidance to determine the MICs of ceftibuten/ledaborbactam.[7]

  • Ledaborbactam Concentration: A fixed concentration of 4 mg/L of ledaborbactam was used.[7] This concentration was chosen based on previous in vitro and in vivo correlation studies.[5][7]

In Vivo Efficacy Study (Neutropenic Murine Thigh Infection Model):

  • Animal Model: Neutropenic mice were used to simulate an immunocompromised state.

  • Infection: Mice were inoculated with the bacterial isolates in their thigh muscles.[7]

  • Treatment: A humanized ceftibuten dosing regimen (mimicking 600 mg every 12 hours in humans) was administered, both alone and in combination with escalating doses of ledaborbactam.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The change in bacterial colony-forming units (CFU) per thigh was measured over 24 hours. The free drug area under the concentration-time curve over 24 hours divided by the MIC (fAUC0–24/MIC) was identified as the PK/PD index best correlated with ledaborbactam's efficacy.[5] The Hill equation was used to model the exposure-response relationship and determine the ledaborbactam fAUC0–24/MIC associated with bacteriostasis (no change in bacterial count).[7]

Data Presentation

Table 1: In Vitro Susceptibility of Ceftibuten-Resistant Enterobacterales to Ceftibuten/Ledaborbactam

Bacterial SpeciesNumber of IsolatesCeftibuten MIC Range (mg/L)Ceftibuten/Ledaborbactam (4 mg/L) MIC Range (mg/L)Fold Reduction in Ceftibuten MIC
E. coli5>32 - 1280.12 - 2>32 to >1024
E. cloacae1>320.25>128
K. pneumoniae6>64 - 1280.12 - 1>64 to >1024

Data sourced from Fratoni et al., 2022.[5][7]

Table 2: Correlation of In Vitro MIC with In Vivo Efficacy in the Neutropenic Murine Thigh Infection Model

ParameterValue
Initial Bacterial Burden (log10 CFU/thigh)5.96 ± 0.24
Bacterial Growth in Untreated Controls (log10 CFU/thigh)3.12 ± 0.93
Bacterial Growth with Humanized Ceftibuten Monotherapy (log10 CFU/thigh)2.51 ± 1.09
Median Ledaborbactam fAUC0–24/MIC for Bacteriostasis (Individual Isolates)3.59
Median Ledaborbactam fAUC0–24/MIC for Bacteriostasis (Composite Model)6.92

Data sourced from Fratoni et al., 2022.[8]

In Vitro Activity Against a Broader Range of Clinical Isolates

A global surveillance study from 2018-2020 evaluated the in vitro activity of ceftibuten-ledaborbactam against 3,889 clinical isolates of Enterobacterales.[1]

Experimental Protocol
  • Bacterial Isolates: A collection of 3,889 clinical isolates of Enterobacterales, including MDR organisms and extended-spectrum β-lactamase (ESBL)-positive organisms.[1]

  • Methodology: MICs were determined by CLSI broth microdilution.[1]

  • Ledaborbactam Concentration: Ledaborbactam was tested at a fixed concentration of 4 µg/mL.[1]

Data Presentation

Table 3: In Vitro Activity of Ceftibuten-Ledaborbactam Against MDR and ESBL-Positive Enterobacterales

Isolate PhenotypeNumber of IsolatesCeftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptible at ≤1 µg/mL
Multidrug-Resistant (MDR)1,219289.7
Presumptive ESBL-PositiveNot specified0.2598.3

Data sourced from Karlowsky et al., 2022.[1]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflow, and the PK/PD relationship.

cluster_0 Mechanism of Action BetaLactamase β-Lactamase Enzyme Ceftibuten Ceftibuten BetaLactamase->Ceftibuten Hydrolysis (Inactivation) BacterialCellWall Bacterial Cell Wall Synthesis Ceftibuten->BacterialCellWall Inhibition Ledaborbactam Ledaborbactam Ledaborbactam->BetaLactamase Inhibition

Caption: Ledaborbactam inhibits β-lactamase, protecting ceftibuten from inactivation.

cluster_1 In Vitro to In Vivo Correlation Workflow Isolates Ceftibuten-Resistant Enterobacterales Isolates InVitro In Vitro Susceptibility Testing (Broth Microdilution with 4 mg/L Ledaborbactam) Isolates->InVitro InVivo In Vivo Efficacy Study (Neutropenic Murine Thigh Model) Isolates->InVivo MIC Determine MICs InVitro->MIC Correlation Correlate In Vitro MICs with In Vivo Outcomes MIC->Correlation PKPD PK/PD Analysis (fAUC0-24/MIC vs. Bacterial Load) InVivo->PKPD PKPD->Correlation

Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy.

cluster_2 Pharmacokinetic/Pharmacodynamic Relationship fAUC Ledaborbactam Exposure (fAUC0-24) PKPD_Index PK/PD Index (fAUC0-24/MIC) fAUC->PKPD_Index MIC In Vitro Potency (MIC) MIC->PKPD_Index Bacteriostasis In Vivo Outcome (Bacteriostasis) PKPD_Index->Bacteriostasis Drives

References

Quantitative Validation of Synergy Between Ledaborbactam and Ceftibuten: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic effects of ledaborbactam when combined with ceftibuten, offering researchers, scientists, and drug development professionals a detailed overview of the quantitative evidence and experimental methodologies supporting this combination's efficacy against multidrug-resistant (MDR) Enterobacterales.

Executive Summary

Ledaborbactam, a novel, orally bioavailable β-lactamase inhibitor, demonstrates potent synergy with the oral third-generation cephalosporin ceftibuten.[1][2] By inhibiting a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes, ledaborbactam restores ceftibuten's activity against many ceftibuten-resistant bacterial strains.[1][3][4] This combination presents a promising oral treatment option for complicated urinary tract infections (cUTIs) caused by MDR Enterobacterales.[1][2]

Quantitative Synergy Data

The synergistic activity of ledaborbactam and ceftibuten has been quantified through various in vitro and in vivo studies. The data below summarizes key findings from minimum inhibitory concentration (MIC) assays and in vivo efficacy models.

In Vitro Susceptibility against Ceftibuten-Resistant Enterobacterales

The addition of a fixed concentration of ledaborbactam (4 mg/L) significantly reduces the MIC of ceftibuten against a range of ceftibuten-resistant Enterobacterales isolates.

Table 1: Ceftibuten MICs Alone and in Combination with Ledaborbactam (4 mg/L) against Ceftibuten-Resistant Enterobacterales [3][5]

Bacterial IsolateCeftibuten MIC (mg/L)Ceftibuten/Ledaborbactam (4 mg/L) MIC (mg/L)Fold-Reduction in MIC
E. coli (n=5)>32 to 1280.12 to 2>32 to 1024
K. pneumoniae (n=6)>64 to 1280.12 to 2>32 to 1024
E. cloacae (n=1)>320.12>256

Data sourced from a study utilizing 12 ceftibuten-resistant clinical isolates.[3][5]

In Vivo Efficacy in a Murine Thigh Infection Model

In a neutropenic murine thigh infection model, the combination of ceftibuten and ledaborbactam demonstrated significant in vivo efficacy against ceftibuten-resistant Enterobacterales.

Table 2: In Vivo Activity of Ceftibuten Monotherapy vs. Ceftibuten/Ledaborbactam Combination [3][4]

Treatment GroupMean Change in Bacterial Burden at 24h (log10 CFU/thigh)
Untreated Control+3.12 ± 0.93
Ceftibuten Monotherapy (Human-Simulated Regimen)+2.51 ± 1.09
Ceftibuten/Ledaborbactam CombinationBacteriostasis (no net change in bacterial growth) achieved at a median ledaborbactam fAUC0–24/MIC of 3.59

The study demonstrated that while ceftibuten alone was not effective, the addition of ledaborbactam resulted in a significant reduction in bacterial burden.[3][4]

Activity Against a Broader Collection of Clinical Isolates

A global surveillance study further highlights the potent activity of the ceftibuten-ledaborbactam combination against a large collection of MDR Enterobacterales.

Table 3: Activity of Ceftibuten-Ledaborbactam against MDR and ESBL-Positive Enterobacterales [1]

Isolate PhenotypeCeftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptibility at ≤1 µg/mL
Multidrug-Resistant (MDR)0.2589.7%
Presumptive ESBL-PositiveNot Reported98.3%

Ledaborbactam was tested at a fixed concentration of 4 µg/mL.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergy between ledaborbactam and ceftibuten.

Broth Microdilution MIC Assay (Checkerboard Format)

This method is used to determine the MIC of ceftibuten in combination with ledaborbactam against bacterial isolates.

  • Preparation of Reagents : Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent. Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.

  • Plate Setup : In a 96-well microtiter plate, perform serial twofold dilutions of ceftibuten along the x-axis and serial twofold dilutions of ledaborbactam along the y-axis. This creates a matrix of varying concentrations of both agents. A row and a column should be dedicated to each agent alone to determine their individual MICs.

  • Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For the combination, the MIC is the well with the lowest concentrations of both drugs that inhibits growth.

  • Data Analysis : The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents in an immunocompromised host.

  • Animal Preparation : Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection : On day 0, mice are inoculated via intramuscular injection into the thigh with a bacterial suspension of a ceftibuten-resistant Enterobacterales strain (e.g., K. pneumoniae, E. coli). The typical inoculum is around 10^6 - 10^7 CFU/mouse.

  • Treatment : At 2 hours post-infection, treatment is initiated. Groups of mice receive ceftibuten alone, ledaborbactam alone, or a combination of ceftibuten and ledaborbactam. Dosing regimens are designed to simulate human plasma exposures.[3] A control group receives a vehicle.[3]

  • Efficacy Assessment : At 24 hours post-treatment initiation, mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the bacterial burden (CFU/thigh).

  • Data Analysis : The efficacy of the treatment is determined by comparing the change in bacterial burden (log10 CFU/thigh) at 24 hours relative to the 0-hour control group.[3][4]

Visualizations

Mechanism of Action

Ceftibuten acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[6][7][8] In resistant bacteria, β-lactamase enzymes hydrolyze the β-lactam ring of ceftibuten, inactivating the antibiotic. Ledaborbactam is a β-lactamase inhibitor that protects ceftibuten from degradation.[1][2][9]

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to BetaLactamase β-Lactamase Enzymes Inactive_Ceftibuten Inactive Ceftibuten BetaLactamase->Inactive_Ceftibuten Produces Ceftibuten_in Ceftibuten Ceftibuten_in->PBP Inhibits Ceftibuten_in->BetaLactamase Hydrolyzes Ledaborbactam_in Ledaborbactam Ledaborbactam_in->BetaLactamase Inhibits Ceftibuten_out Ceftibuten Ceftibuten_out->Ceftibuten_in Ledaborbactam_out Ledaborbactam Ledaborbactam_out->Ledaborbactam_in

Caption: Synergistic mechanism of ceftibuten and ledaborbactam.

Experimental Workflow: Checkerboard Assay

The checkerboard assay is a standard in vitro method for assessing antimicrobial synergy.

Checkerboard_Workflow A Prepare serial dilutions of Ceftibuten and Ledaborbactam in a 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Read MIC for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Determine Synergy (FIC ≤ 0.5), Additivity, or Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

References

A Comparative Analysis of Ledaborbactam Etzadroxil and Sulopenem Etzadroxil for the Treatment of Infections Caused by ESBL-Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant challenge in the treatment of bacterial infections, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of two such agents: ledaborbactam etzadroxil, a novel β-lactamase inhibitor, and sulopenem etzadroxil, a penem antibacterial. This analysis is based on available preclinical and clinical data to inform research and development decisions.

Mechanism of Action

This compound:

This compound is a prodrug that is rapidly converted in vivo to ledaborbactam, a potent inhibitor of Ambler class A, C, and D β-lactamases.[1] Ledaborbactam itself does not possess antibacterial activity.[1] Instead, it is co-administered with ceftibuten, an oral third-generation cephalosporin, to protect it from degradation by ESBLs.[1][2][3] By inhibiting these β-lactamases, ledaborbactam restores the in vitro activity of ceftibuten against many ceftibuten-resistant, ESBL-producing Enterobacterales.[4]

Sulopenem Etzadroxil:

Sulopenem etzadroxil is a prodrug of sulopenem, a thio-penem β-lactam antibacterial agent.[5][6] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[7] It has demonstrated in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including ESBL-producing Enterobacterales.[5][6][8] To enhance its systemic exposure, the oral formulation of sulopenem etzadroxil is co-formulated with probenecid, a renal tubular inhibitor that reduces the renal clearance of sulopenem.[7][9]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of ceftibuten-ledaborbactam and sulopenem against ESBL-producing Escherichia coli and Klebsiella pneumoniae. It is important to note that this data is compiled from separate studies and does not represent a head-to-head comparison. Methodologies may differ slightly between studies.

Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against ESBL-Producing E. coli and K. pneumoniae

OrganismGenotypeMIC50 (µg/mL)MIC90 (µg/mL)Source
E. coliPresumptive ESBL-positive-0.25[10]
K. pneumoniaePresumptive ESBL-positive-0.25[10]
EnterobacteralesCTX-M-1 group-0.5[10]
EnterobacteralesCTX-M-9 group-0.25[10]
EnterobacteralesSHV-positive-2[10]

Ledaborbactam was tested at a fixed concentration of 4 µg/mL.

Table 2: In Vitro Activity of Sulopenem against ESBL-Producing E. coli and K. pneumoniae

OrganismPhenotype/GenotypeMIC50 (µg/mL)MIC90 (µg/mL)Source
E. coliESBL-phenotype0.030.06[1][6]
K. pneumoniaeESBL-phenotype0.060.12[6]
E. coliESBL-producing-0.25[8]
K. pneumoniaeESBL-producing-0.5[5]

Clinical Trial Data and Experimental Protocols

Both this compound (in combination with ceftibuten) and sulopenem etzadroxil have been evaluated in Phase 3 clinical trials for the treatment of urinary tract infections (UTIs), a common indication for infections caused by ESBL-producing organisms.

This compound/Ceftibuten

A pivotal Phase 3 trial (CERTAIN-1) evaluated the efficacy and safety of ceftibuten-ledaborbactam in patients with complicated urinary tract infections (cUTIs).

Experimental Protocol: CERTAIN-1 (NCT03840148 - representative)

  • Study Design: A prospective, randomized, multicenter, double-blind, non-inferiority trial.

  • Patient Population: Adults with a clinical diagnosis of cUTI, including acute pyelonephritis.

  • Intervention: Ceftibuten-ledaborbactam etzadroxil.

  • Comparator: Intravenous ertapenem followed by oral ciprofloxacin.

  • Primary Endpoint: Overall success (clinical cure and microbiological eradication) at the test-of-cure visit.

Sulopenem Etzadroxil/Probenecid

Sulopenem has been investigated in Phase 3 trials for both uncomplicated UTIs (uUTIs) and cUTIs.

Experimental Protocol: SURE-1 (NCT03354598) for uUTI [11]

  • Study Design: A prospective, Phase 3, randomized, multi-center, double-blind study.[11][12]

  • Patient Population: Adult women with uUTI.[11][12]

  • Intervention: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.[11][12]

  • Comparator: Oral ciprofloxacin (250 mg) twice daily for 3 days.[11][12]

  • Primary Endpoint: Overall success (combined clinical and microbiological success) at the test-of-cure visit (Day 12).[11][12] The study was designed to demonstrate superiority to ciprofloxacin in patients with ciprofloxacin-resistant pathogens and non-inferiority in patients with ciprofloxacin-susceptible pathogens.[11]

Experimental Protocol: SURE-2 (NCT03357614) for cUTI [13][14]

  • Study Design: A prospective, Phase 3, randomized, multi-center, double-blind study.[13][14]

  • Patient Population: Hospitalized adults with cUTI.[13][14]

  • Intervention: Intravenous (IV) sulopenem followed by oral sulopenem etzadroxil/probenecid.[13][14]

  • Comparator: IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[13][14]

  • Primary Endpoint: Overall combined clinical and microbiologic response at the test-of-cure visit (day 21).[13][14]

Visualizing Mechanisms and Workflows

G cluster_ledaborbactam This compound/Ceftibuten cluster_sulopenem Sulopenem Etzadroxil This compound This compound Ledaborbactam Ledaborbactam This compound->Ledaborbactam Hydrolysis ESBL ESBL Ledaborbactam->ESBL Inhibition Ceftibuten Ceftibuten ESBL->Ceftibuten Inactivation Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Ceftibuten->Bacterial Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Sulopenem Etzadroxil Sulopenem Etzadroxil Sulopenem Sulopenem Sulopenem Etzadroxil->Sulopenem Hydrolysis PBPs PBPs Sulopenem->PBPs Binding Bacterial Cell Wall Synthesis_s Bacterial Cell Wall Synthesis PBPs->Bacterial Cell Wall Synthesis_s Inhibition Cell Lysis_s Cell Lysis Bacterial Cell Wall Synthesis_s->Cell Lysis_s

Caption: Mechanisms of action for Ledaborbactam/Ceftibuten and Sulopenem.

G Bacterial Isolate Bacterial Isolate Inoculum Preparation Inoculum Preparation Bacterial Isolate->Inoculum Preparation Broth Microdilution Panel Broth Microdilution Panel Incubation Incubation Broth Microdilution Panel->Incubation 35°C for 16-20h Inoculum Preparation->Broth Microdilution Panel Inoculation MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

Caption: General workflow for in vitro MIC determination.

Summary and Conclusion

Both this compound/ceftibuten and sulopenem etzadroxil demonstrate potent in vitro activity against ESBL-producing Enterobacterales, addressing a critical unmet need for oral treatment options for infections caused by these resistant pathogens.

  • This compound , in combination with ceftibuten, offers a targeted approach by restoring the activity of a known cephalosporin against ESBL-producing strains.

  • Sulopenem etzadroxil provides a broad-spectrum monotherapy option with inherent stability against many β-lactamases.

The choice between these agents in a clinical setting would depend on a variety of factors, including local resistance patterns, the specific pathogen identified, and the clinical indication. For researchers and drug development professionals, both molecules represent significant advancements in the fight against antimicrobial resistance. Further head-to-head comparative studies are warranted to more definitively delineate their respective advantages and disadvantages in treating infections caused by ESBL-producing organisms.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Ledaborbactam Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Ledaborbactam Etzadroxil are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in safety data and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is crucial to mitigate risks.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be utilized to prevent exposure:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.[1]

Engineering Controls: Work should be conducted in areas with adequate ventilation. An accessible safety shower and eye wash station must be available.[1]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular Weight391.22 g/mol [1]
CAS Number1842399-68-1[1]
Storage (Powder)-20°C[1]
Storage (in Solvent)-80°C[1]

Spill and Emergency Procedures

Spill Response: In the event of a spill, collect the spillage to prevent it from entering drains or water courses.[1] For chemical spills, it is important to have appropriate spill response materials and to follow institutional guidelines.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing.[1]

  • Ingestion: If swallowed, call a poison center or physician. Rinse the mouth with water.[1] Do not eat, drink, or smoke when using this product.[1]

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2] As an investigational drug, any unused or expired material is considered pharmaceutical waste and must be managed by a licensed hazardous waste disposal vendor.[2][3]

Step-by-Step Disposal Workflow:

The following diagram outlines the procedural steps for the proper disposal of this compound waste.

This compound Disposal Workflow

Experimental Protocol for Decontamination of Labware:

For non-disposable labware contaminated with this compound, a triple-rinse procedure is recommended before it is considered clean.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining compound. Collect this first rinse as hazardous waste.

  • Second and Third Rinses: Perform two additional rinses with the solvent. For containers that held highly toxic materials, the first three rinses must be collected and disposed of as hazardous waste.[4]

  • Final Wash: After the solvent rinses, the labware can be washed with soap and water.

Important Considerations:

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1] Its high toxicity to aquatic life necessitates careful containment.

  • Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations for hazardous waste.[2]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste management, which are typically administered by the Environmental Health and Safety (EHS) department.[5]

References

Personal protective equipment for handling Ledaborbactam Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for laboratory professionals handling Ledaborbactam Etzadroxil. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safe handling.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust and potential splashes.
Hand Protection Protective gloves (specific material to be determined by site-specific risk assessment)Prevents skin contact with the compound.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills and contamination.
Respiratory Protection Suitable respirator (use to be determined by a site-specific risk assessment)Prevents inhalation of dust or aerosols, especially when engineering controls are insufficient.

Source: DC Chemicals Safety Data Sheet[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure[1].

  • Ensure safety showers and eye wash stations are readily accessible[1].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols[1]. Use techniques such as gentle scooping or dissolving the compound in a fume hood.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area[1].

Storage Conditions:

  • Store in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Keep away from direct sunlight and sources of ignition[1].

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Emergency and Disposal Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Seek prompt medical attention[1].

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice[1].

  • Inhalation: Move the individual to fresh air immediately[1].

  • Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water[1].

Spill and Disposal Plan:

  • Spills: Collect any spillage to prevent environmental contamination[1].

  • Disposal: Dispose of the compound and its container at an approved waste disposal plant. Avoid release into the environment[1].

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the procedural workflow for handling this compound and the hierarchy of controls for mitigating exposure risks.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Weigh/Dispense Compound B->C D Perform Experimental Work C->D E Decontaminate Work Area D->E F Doff Personal Protective Equipment E->F G Segregate and Label Waste F->G H Dispose via Approved Waste Stream G->H

Caption: Workflow for Handling this compound.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of Controls for Chemical Safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.